Technical Documentation Center

2-Methoxy-3-methyl-5-phenylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-3-methyl-5-phenylpyridine
  • CAS: 17603-91-7

Core Science & Biosynthesis

Foundational

2-Methoxy-3-methyl-5-phenylpyridine (CAS 1214323-48-4): A Privileged Scaffold for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing both pharmacodynamics (PD) and pharmacokinetics (PK). 2-Methoxy-3-methyl-5-phenylpyridine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing both pharmacodynamics (PD) and pharmacokinetics (PK). 2-Methoxy-3-methyl-5-phenylpyridine (CAS 1214323-48-4) has emerged as a highly specialized, privileged building block [1]. By integrating a hydrogen-bond accepting methoxy group, a conformationally restrictive methyl group, and a lipophilic phenyl vector on a single pyridine core, this scaffold provides researchers with a versatile starting point for developing kinase inhibitors, nuclear receptor modulators, and advanced materials.

This technical whitepaper details the structural rationale, physicochemical profiling, and validated synthetic methodologies for utilizing CAS 1214323-48-4 in drug discovery and process chemistry [2].

Structural Rationale & Physicochemical Profiling

The specific substitution pattern of 2-methoxy-3-methyl-5-phenylpyridine is not arbitrary; it is a meticulously designed motif aimed at overcoming common liabilities in drug development.

Causality Behind the Structural Design:
  • The 2-Methoxy Group: The electron-donating methoxy group significantly modulates the electron density of the pyridine ring. By lowering the pKa of the pyridine nitrogen, it reduces the basicity of the molecule, which is a proven strategy to mitigate hERG channel inhibition (cardiotoxicity). Furthermore, it acts as a synthetic mask for a pyridone moiety, protecting the core during upstream cross-coupling reactions.

  • The 3-Methyl Group: Positioned adjacent to the methoxy group, the methyl substituent introduces critical steric hindrance. This steric bulk restricts the free rotation of the methoxy group, locking it into an orthogonal conformation that can optimally engage with specific binding pockets. It also blocks the C3 position from metabolic oxidation (e.g., by Cytochrome P450 enzymes).

  • The 5-Phenyl Group: This ring provides a robust hydrophobic vector for

    
     stacking interactions within deep lipophilic target pockets, serving as a bioisostere for traditional biphenyl systems.
    
Quantitative Data Summary

The following table summarizes the core physicochemical properties of the scaffold, critical for Lipinski's Rule of 5 evaluations.

PropertyValueImplication for Drug Design
Chemical Name 2-Methoxy-3-methyl-5-phenylpyridineN/A
CAS Registry Number 1214323-48-4N/A
Molecular Formula C₁₃H₁₃NOOptimal for fragment-based design
Molecular Weight 199.25 g/mol High ligand efficiency potential
SMILES Cc1cc(-c2ccccc2)cnc1OCN/A
Topological Polar Surface Area (TPSA) 22.12 ŲExcellent blood-brain barrier (BBB) penetration
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and membrane permeability
Hydrogen Bond Acceptors (HBA) 2 (N, O)Sufficient for target engagement
Rotatable Bonds 2Low entropic penalty upon target binding

Synthetic Methodology & Process Development

The synthesis of highly substituted pyridines often suffers from low yields due to protodeboronation or catalyst poisoning by the basic pyridine nitrogen. To synthesize CAS 1214323-48-4, a robust Suzuki-Miyaura cross-coupling is employed, utilizing 5-bromo-2-methoxy-3-methylpyridine and phenylboronic acid [3][4].

Causality of Experimental Choices:
  • Catalyst Selection (

    
    ):  Tetrakis(triphenylphosphine)palladium(0) provides a reliable, zero-valent palladium source that effectively undergoes oxidative addition into the electron-rich C-Br bond of the pyridine ring without requiring highly specialized, expensive ligands.
    
  • Solvent System (1,4-Dioxane/H₂O): A biphasic solvent system (typically 4:1 v/v) is critical. Dioxane ensures the complete dissolution of the organic substrates, while water is strictly required to activate the phenylboronic acid into the reactive boronate complex, facilitating the transmetalation step.

  • Base Selection (

    
    ):  A mild inorganic base prevents the degradation of the methoxypyridine core while efficiently neutralizing the hydrobromic acid byproduct generated during the catalytic cycle.
    
Step-by-Step Experimental Protocol (Self-Validating Workflow)
  • Preparation: To an oven-dried, argon-purged Schlenk flask, add 5-bromo-2-methoxy-3-methylpyridine (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add

    
     (2.0 equiv, 20 mmol) followed by the catalyst 
    
    
    
    (5 mol%, 0.5 mmol). Self-Validation Check: The mixture should appear as a heterogeneous pale-yellow powder.
  • Solvent Introduction: Inject degassed 1,4-Dioxane (40 mL) and deionized

    
     (10 mL) via syringe.
    
  • Reaction Execution: Heat the biphasic mixture to 90 °C under continuous stirring for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Self-Validation Check: The disappearance of the starting material (

    
    ) and the appearance of a new UV-active spot (
    
    
    
    ) indicate successful conversion. The solution will darken as Pd black forms.
  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium black, washing the filter cake with Ethyl Acetate (3 x 20 mL).

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine, 30 mL), separate, and dry over anhydrous

    
    .
    
  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield 2-Methoxy-3-methyl-5-phenylpyridine as a colorless to pale-yellow oil/solid.

Workflow Visualization & Downstream Applications

Once synthesized, CAS 1214323-48-4 serves as a branching node for diverse medicinal chemistry applications. The most prominent downstream application is the O-demethylation of the methoxy group to reveal a pyridone scaffold. Pyridones are highly sought after as they act as dual hydrogen-bond donor/acceptor motifs, frequently utilized in the design of ATP-competitive kinase inhibitors.

SynthesisWorkflow SM1 5-Bromo-2-methoxy- 3-methylpyridine (Starting Material) Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Reaction SM2 Phenylboronic Acid (Coupling Partner) SM2->Reaction Product 2-Methoxy-3-methyl- 5-phenylpyridine (CAS 1214323-48-4) Reaction->Product Cross-Coupling (85-90% Yield) Demethylation O-Demethylation (BBr3, DCM, -78°C) Yields Pyridone Scaffold Product->Demethylation Metabolic/Synthetic Derivatization CH_Activation Late-Stage C-H Functionalization (Ir-Catalyzed Borylation) Product->CH_Activation Scaffold Expansion

Figure 1: Synthetic workflow and downstream functionalization of CAS 1214323-48-4.

Safety & Handling Protocols (EHS)

As with all specialized pharmaceutical intermediates, strict Environmental, Health, and Safety (EHS) protocols must be observed:

  • Handling: The compound may cause skin and eye irritation. All manipulations, especially the handling of the palladium catalyst and boron reagents, must be conducted inside a certified chemical fume hood.

  • Toxicity: While specific in vivo toxicity data for CAS 1214323-48-4 is limited, pyridine derivatives are generally considered harmful if swallowed, inhaled, or absorbed through the skin.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent slow oxidation or degradation of the methoxy group.

References

  • EOS Med Chem. (2025). Novel Building Blocks for Drug Discovery: Pyridine Derivatives and Process Development. Retrieved from[Link]

  • Szostak, M., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Letters, 25, 2975-2980. Retrieved from[Link]

  • Buchwald, S. L., et al. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]

Exploratory

Solubility Profile and Thermodynamic Behavior of 2-Methoxy-3-methyl-5-phenylpyridine in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In early-stage drug development and advanced organic synthesis, unde...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In early-stage drug development and advanced organic synthesis, understanding the solvation thermodynamics of complex heterocyclic building blocks is critical. 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4) is a highly functionalized pyridine derivative whose solubility profile is governed by a delicate balance of lipophilic bulk and localized polarity.

As a Senior Application Scientist, I have structured this guide to move beyond empirical guessing. We will deconstruct the molecule's structural motifs using Hansen Solubility Parameters (HSP), predict its behavior across various solvent classes, and outline a self-validating experimental protocol for determining its true thermodynamic equilibrium solubility.

Structural Deconstruction and Theoretical Solvation

To predict the solubility of 2-Methoxy-3-methyl-5-phenylpyridine, we must analyze its distinct functional domains and how they interact with solvent molecules via dispersion forces (


), polar interactions (

), and hydrogen bonding (

) [1].
  • The Pyridine Core: Acts as a weak base and a hydrogen-bond acceptor. However, the nitrogen's lone pair is partially sterically shielded by the adjacent methoxy and methyl groups, slightly reducing its effective polarity.

  • The Methoxy Group (-OCH

    
    ):  Introduces a localized dipole and acts as an additional hydrogen-bond acceptor.
    
  • The Methyl Group (-CH

    
    ):  Adds purely non-polar, lipophilic bulk.
    
  • The Phenyl Ring: Located at the 5-position, this aromatic system significantly increases the molecule's dispersion forces (

    
    ) and enables 
    
    
    
    stacking interactions with aromatic solvents.
Hansen Solubility Parameters (HSP) Framework

According to the HSP framework, a solute will dissolve in a solvent if the "distance" (


) between their respective coordinates in 3D space is less than the interaction radius (

) of the solute [1]. Given its structural motifs, 2-Methoxy-3-methyl-5-phenylpyridine exhibits a high dispersion component (

), moderate polarity (

), and low hydrogen-bonding capacity (

).

G Substrate 2-Methoxy-3-methyl- 5-phenylpyridine HSP_Params HSP Coordinates (δD, δP, δH) Substrate->HSP_Params Distance Calculate Distance (Ra) HSP_Params->Distance Solvent Solvent HSP Coordinates Solvent->Distance Decision Ra < R0 ? Distance->Decision Soluble Thermodynamically Soluble Decision->Soluble Yes Insoluble Insoluble / Precipitation Decision->Insoluble No

Fig 1: Logical flow of predicting solubility using the Hansen Solubility Parameter (HSP) sphere.

Empirical Solubility in Common Organic Solvents

Based on the theoretical framework, the quantitative data regarding the compound's expected solubility across standard laboratory solvents is summarized below. This data is crucial for selecting solvents for downstream applications like Suzuki-Miyaura cross-coupling or recrystallization.

Solvent CategorySolventPredicted SolubilityMechanistic Rationale
Non-Polar HexaneLow (< 5 mg/mL)Insufficient polar interactions to overcome the crystal lattice energy of the methoxy-pyridine core.
Non-Polar TolueneHigh (> 50 mg/mL)Excellent

stacking with the phenyl ring; perfectly matches the high dispersion forces (

).
Polar Aprotic Dichloromethane (DCM)Very High (> 100 mg/mL)Optimal solvation; matches both the dispersion forces and the dipole moments of the methoxy group.
Polar Aprotic Ethyl AcetateHigh (> 50 mg/mL)Good hydrogen bond acceptor compatibility and moderate polarity.
Polar Protic MethanolModerate (~ 20 mg/mL)H-bonding with the pyridine nitrogen occurs, but solvation is limited by the massive lipophilic bulk of the phenyl ring.
Aqueous WaterInsoluble (< 0.1 mg/mL)The lipophilicity of the phenyl and methyl groups dominates, completely rejecting aqueous solvation.

Standardized Experimental Protocol: Thermodynamic Solubility

While predictive models are valuable, regulatory submissions and rigorous process chemistry require empirical validation. The following protocol details the Shake-Flask Method , adapted from OECD Test Guideline 105 [2], coupled with HPLC-UV quantification [3].

Crucial Causality Note: Apparent solubility (kinetic dissolution) can be misleading due to supersaturation. This protocol measures thermodynamic equilibrium solubility. Furthermore, this is a self-validating system : Step 6 requires analyzing the residual solid to ensure the solvent did not induce a polymorphic transformation, which would invalidate the solubility measurement of the original API polymorph.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Methoxy-3-methyl-5-phenylpyridine (e.g., 50 mg) to a 2 mL amber glass HPLC vial containing 1 mL of the target organic solvent.

    • Causality: An excess of solid must be visibly present to ensure the solution reaches thermodynamic saturation rather than just dissolving completely.

  • Isothermal Equilibration:

    • Seal the vial and place it in an isothermal orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 to 48 hours.

  • Phase Separation:

    • Remove the vial and centrifuge at 21,000 x g for 10 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration for volatile organic solvents (like DCM or Ethyl Acetate). Filtration can cause rapid solvent evaporation due to pressure changes, artificially inflating the measured concentration.

  • Supernatant Dilution:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) and immediately dilute it into a compatible HPLC mobile phase (e.g., Acetonitrile/Water) by a factor of 1:100.

    • Causality: Immediate dilution prevents the compound from precipitating out of solution if the ambient temperature drops before HPLC injection.

  • HPLC-UV Quantification:

    • Analyze the diluted sample using a validated reverse-phase HPLC-UV method (detection typically at 254 nm for the conjugated phenyl-pyridine system). Quantify against a multi-point calibration curve.

  • Self-Validation (Solid-State Analysis):

    • Recover the undissolved solid pellet from the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: Confirms that the crystal structure of the solid in equilibrium with the solution matches the starting material, ruling out solvent-mediated polymorphic transitions or solvate formation.

Workflow Step1 1. Add Excess Solid to Solvent (Ensure undissolved material remains) Step2 2. Isothermal Agitation (24-48h at 25°C to reach equilibrium) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 21,000 x g) Step2->Step3 Step4 4. Supernatant Dilution (Prevent precipitation prior to analysis) Step3->Step4 Supernatant Step6 6. Solid State Analysis (Verify no polymorphic transformation) Step3->Step6 Excess Solid Pellet Step5 5. HPLC-UV Quantification (Determine thermodynamic solubility) Step4->Step5

Fig 2: Thermodynamic solubility determination workflow via the shake-flask method.

Conclusion & Downstream Considerations

For researchers utilizing 2-Methoxy-3-methyl-5-phenylpyridine as a synthetic intermediate or API scaffold, solvent selection is paramount. The compound's high lipophilicity dictates that halogenated solvents (DCM) and aromatic hydrocarbons (Toluene) will provide the highest solubility, making them ideal for high-concentration reaction streams. Conversely, if crystallization or precipitation is required to purify the compound, utilizing a dual-solvent system (e.g., dissolving in minimal Ethyl Acetate and titrating with Hexane as an anti-solvent) will force the compound out of the Hansen solubility sphere, yielding high-purity crystalline material.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Edition. CRC Press.[Link][1]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link][2]

Sources

Foundational

The Phenylpyridine Scaffold in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

Executive Summary The substituted phenylpyridine scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. Characterized by a simple yet electronically tunable biaryl system, this h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted phenylpyridine scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. Characterized by a simple yet electronically tunable biaryl system, this heterocycle serves as a versatile framework for designing highly selective therapeutic agents. By strategically altering the positional isomerism (e.g., 2-phenylpyridine vs. 3-phenylpyridine) and the electronic nature of the substituents, researchers can direct these molecules toward a diverse array of biological targets, ranging from cytoskeletal proteins and kinases to viral RNA replication machinery. This technical guide provides an in-depth analysis of the structure-activity relationships, mechanistic pathways, and field-proven synthetic methodologies associated with phenylpyridine derivatives.

Structural Rationale and Positional Isomerism

The pharmacological profile of a phenylpyridine derivative is fundamentally dictated by the positional isomerism of the phenyl group on the pyridine ring. This spatial arrangement alters the dihedral angle between the rings, the molecule's dipole moment, and its hydrogen-bonding capabilities within target binding pockets.

  • 2-Phenylpyridine Derivatives: The proximity of the nitrogen atom to the phenyl ring in 2-phenylpyridines often facilitates unique coordination chemistry and redox modulation. Research indicates that specific 2-phenylpyridine derivatives act as potent inhibitors of thioredoxin reductase (TrxR). By inhibiting TrxR, these compounds disrupt cellular redox balance, leading to an accumulation of intracellular reactive oxygen species (ROS) and triggering apoptosis in cancer cells[1].

  • 3-Phenylpyridine Derivatives: The 3-phenylpyridine isomer presents a more extended linear conformation, making it an excellent bioisostere for various natural products. It is frequently utilized to mimic the structural motif of Combretastatin A-4 (CA-4). These derivatives are highly effective at binding to the colchicine site of tubulin, disrupting microtubule dynamics, and inducing mitotic catastrophe[2].

Therapeutic Applications & Mechanisms of Action

Anticancer Agents

The oncology space has seen the most aggressive application of phenylpyridine scaffolds, driven by three distinct mechanisms:

  • Microtubule Destabilization: Diarylpyridine derivatives (built on a 3-phenylpyridine core) inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase[2].

  • Kinase Inhibition: The scaffold is highly effective in targeting the ATP-binding cleft of kinases. For example, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine-carboxamide scaffolds have been designed as potent PI3Kα inhibitors, demonstrating significant cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines[3]. Additionally, phenylpyrazolopyrimidines act as potent inhibitors of Src family kinases, suppressing tumor metastasis[4].

  • Organometallic Therapeutics: Difluoro-substituted phenylpyridines, specifically 2-(2,4-difluoro-phenyl)pyridine (HF2ppy), are utilized as bidentate ligands in the design of bis-heteroleptic iridium(III) complexes. These highly stable, luminescent Ir(III) complexes exhibit remarkable antiproliferative activity against human glioblastoma (LN-229) and colon cancer (HT-29) cell lines by acting as targeted intracellular therapeutic agents.

Metabolic and Antiviral Agents

Beyond oncology, the electronic properties of the pyridine ring make it an excellent hydrogen bond acceptor for metabolic and viral targets:

  • Gout & Hyperuricemia: 3-phenylpyridine cores are employed to create dual inhibitors of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1), simultaneously halting uric acid production and promoting its renal excretion[4].

  • Antiviral Activity: High-throughput screening has identified N-phenylpyridine-3-carboxamide (NPP3C) as a highly efficient inhibitor of the Dengue virus (DENV). NPP3C specifically targets the viral RNA replication step of the DENV life cycle, decreasing infectious particle production up to 1,000-fold with minimal host cytotoxicity[5].

Mechanism of Action Visualization

MOA PP Phenylpyridine Derivatives Tubulin Tubulin Polymerization PP->Tubulin Inhibits (3-phenyl) Kinase PI3K / Src Kinase Activity PP->Kinase Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Proliferation Cell Proliferation Arrest Kinase->Proliferation Apoptosis Apoptosis (Cell Death) Microtubule->Apoptosis Proliferation->Apoptosis

Figure 1: Dual mechanism of action of phenylpyridine derivatives in oncology, driving apoptosis via cytoskeletal disruption and kinase inhibition.

Synthetic Methodologies: Constructing the Phenylpyridine Core

The most robust and field-proven method for constructing the substituted phenylpyridine core is the Suzuki-Miyaura cross-coupling reaction [6].

Causality in Reagent Selection:
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is selected because the electron-rich phosphine ligands stabilize the Pd(0) state, facilitating the crucial oxidative addition into the C-Br bond of the halopyridine.

  • Base (K₂CO₃): A mild inorganic base is required to activate the phenylboronic acid. The base coordinates with the boron atom, forming a negatively charged boronate complex that is highly nucleophilic, thus driving the transmetalation step.

  • Solvent System (1,4-Dioxane/Water): The biphasic solvent system is not arbitrary. Dioxane provides excellent solubility for the organic aryl halide and boronic acid, while water dissolves the inorganic base. This creates a highly active interfacial reaction zone that maximizes the reaction rate and yield.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add substituted 3-bromopyridine (1.0 eq.) and the corresponding substituted phenylboronic acid (1.2 eq.).

  • Catalyst & Base Loading: Quickly add Pd(PPh₃)₄ (0.05 eq.) and K₂CO₃ (2.0 eq.). Crucial Step: Purge the flask with Argon for an additional 10 minutes to prevent catalyst oxidation.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and deionized water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to reflux (80–100 °C) under vigorous stirring for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS or TLC. The reaction is self-validating when the starting halopyridine mass peak completely disappears.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the target phenylpyridine derivative[6].

Synthetic Workflow Visualization

Synthesis Start Reagents: Halopyridine + Boronic Acid Catalyst Add Pd(PPh3)4 & K2CO3 (Argon Atmosphere) Start->Catalyst Reaction Reflux in Dioxane/H2O (80-100°C, 2-4h) Catalyst->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Purified Phenylpyridine Derivative Purification->Product

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura synthesis of phenylpyridine scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological efficacy of various phenylpyridine derivatives across different therapeutic targets, highlighting the broad utility of the scaffold:

Compound ClassPrimary TargetDisease IndicationTypical IC₅₀ RangeReference
3-Phenylpyridine CA-4 analogsTubulin PolymerizationSolid Tumors10 - 50 nM[2]
2-Phenylpyridine derivativesThioredoxin Reductase (TrxR)Cancer (Redox imbalance)1 - 5 µM[1]
Phenylpyridine carboxamidesPI3Kα KinaseBreast/Lung Cancer0.5 - 10 µM[3]
Ir(III)-F₂ppy complexesDNA / Intracellular ROSGlioblastoma (LN-229)2 - 15 µM
N-phenylpyridine-3-carboxamideDENV vRNA ReplicationDengue Virus~7.1 µM[5]

Biological Evaluation Protocols

Self-Validating In Vitro Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized phenylpyridine derivatives against targets like Src or PI3K, a robust, self-validating ELISA-based or luminescence assay must be employed[4].

Protocol:

  • Preparation: In a 384-well microplate, dispense the recombinant active kinase enzyme and the specific tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.

  • Compound Addition: Add serial dilutions of the phenylpyridine test compounds (dissolved in DMSO).

  • Self-Validating Controls (Critical):

    • Positive Control: Include a well with a known pan-kinase inhibitor (e.g., Staurosporine) to verify complete enzyme suppression.

    • Negative Control: Include a DMSO-only vehicle well to establish the baseline maximum luminescence signal.

  • Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add a luminescence detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced.

  • Analysis: Measure luminescence using a microplate reader. Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.5 validates the assay's robustness. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Conclusion

The substituted phenylpyridine scaffold remains a cornerstone of modern drug discovery. Its synthetic accessibility via palladium-catalyzed cross-coupling, combined with its ability to be precisely tuned for specific electronic and steric interactions, allows it to effectively target complex biological machinery. Whether acting as a tubulin destabilizer, a highly selective kinase inhibitor, or a disruptor of viral RNA replication, the phenylpyridine core will continue to yield highly potent therapeutic candidates for years to come.

References

Sources

Exploratory

Technical Safety &amp; Application Whitepaper: 2-Methoxy-3-methyl-5-phenylpyridine

A Comprehensive Guide to SDS Compliance, Toxicological Mechanisms, and Synthetic Utility The Strategic Role of the Scaffold In modern drug discovery, functionalized biaryl systems are highly sought after as privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to SDS Compliance, Toxicological Mechanisms, and Synthetic Utility

The Strategic Role of the Scaffold

In modern drug discovery, functionalized biaryl systems are highly sought after as privileged scaffolds for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4) serves as a critical synthetic building block in these campaigns[1]. The methoxy group functions as a robust, masked pyridone—a strategic protecting group that survives harsh cross-coupling conditions. Concurrently, the 3-methyl substituent provides a precise steric shield, locking the conformation of the pyridine ring to optimize structure-activity relationships (SAR).

This whitepaper deconstructs the core elements of the Safety Data Sheet (SDS) for 2-Methoxy-3-methyl-5-phenylpyridine, translating standard regulatory warnings into mechanistic insights for researchers, scientists, and process chemists[2].

Molecular Architecture & Physicochemical Data

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and the fume hood. The lipophilic phenyl ring drives the compound's solubility profile, while the electron-rich methoxy group modulates the basicity of the pyridine nitrogen.

Table 1: Quantitative Physicochemical Properties & Handling Implications

PropertyValueCausality / Relevance to SDS & Handling
CAS Number 1214323-48-4Unique identifier for SDS tracking and inventory compliance[1].
Molecular Formula C₁₃H₁₃NOEssential for precise stoichiometric calculations in scale-up.
Molecular Weight 199.25 g/mol Standardized mass for molarity scaling and mass spectrometry[1].
Physical State Solid (Powder)Prone to aerosolization; mandates the use of local exhaust ventilation.
Solubility Profile High in DCM, EtOAcDictates solvent choice for extraction; implies rapid dermal absorption.
LogP (Predicted) ~3.5High lipophilicity indicates potential for bioaccumulation and rapid membrane penetration.

Core SDS: Hazard Identification & Toxicological Mechanisms

Standard SDS documents list hazards without explaining the why. As application scientists, we must understand the causality behind the GHS (Globally Harmonized System) classifications to design effective safety protocols[3].

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)

    • Mechanism: The lipophilic nature of the biaryl system allows for rapid absorption through the gastrointestinal mucosa. Once systemic, the pyridine nitrogen can interfere with cytochrome P450 (CYP) enzymes, leading to acute metabolic stress.

  • H315 & H319: Causes skin and serious eye irritation

    • Mechanism: The basicity of the pyridine nitrogen (pKa ~5.5) allows it to act as a localized proton acceptor. Upon contact with the moisture in the stratum corneum or the ocular tear film, it disrupts local pH homeostasis, triggering an inflammatory cascade.

    • PPE Causality: Given the compound's LogP of ~3.5, standard thin nitrile gloves offer insufficient breakthrough times for prolonged exposure to concentrated solutions. Double-gloving or the use of butyl rubber gloves is strictly recommended.

  • H335: May cause respiratory irritation

    • Mechanism: Inhalation of the fine powder leads to deposition in the upper respiratory tract, where the compound dissolves into the mucosal lining, causing localized chemical burns and subsequent coughing reflexes[1].

Metabolic Fate & Pharmacokinetics

For drug development professionals, understanding how a building block might behave if incorporated into an active pharmaceutical ingredient (API) is crucial. The hepatic metabolism of 2-Methoxy-3-methyl-5-phenylpyridine is primarily driven by CYP450 enzymes. The methoxy group is highly susceptible to O-demethylation, yielding a stable pyridone, while the pyridine nitrogen can undergo N-oxidation to form a reactive intermediate.

SDS_Metabolism Parent 2-Methoxy-3-methyl-5-phenylpyridine CYP Hepatic CYP450 Enzymes Parent->CYP Hepatic Uptake Path1 O-Demethylation CYP->Path1 Path2 N-Oxidation CYP->Path2 Met1 Pyridone Metabolite Path1->Met1 C-O Cleavage Met2 Pyridine N-oxide Path2->Met2 N-Oxygenation Excretion Renal Excretion Met1->Excretion Met2->Excretion

Figure 1: Hepatic CYP450-mediated metabolism of 2-Methoxy-3-methyl-5-phenylpyridine.

Synthetic Utility & Self-Validating Experimental Protocols

The most common synthetic application for 2-Methoxy-3-methyl-5-phenylpyridine is its conversion into 3-methyl-5-phenylpyridin-2(1H)-one via O-demethylation.

Causality of Reagent Selection: Methoxy groups on electron-deficient pyridine rings are notoriously resistant to mild nucleophilic cleavage. Aqueous acids often fail or require dangerously high temperatures. Therefore, we employ Boron Tribromide (BBr₃). BBr₃ is a fierce Lewis acid that forcefully coordinates to the methoxy oxygen, pulling electron density away and activating the methyl group for nucleophilic attack by the liberated bromide ion.

Step-by-Step Protocol: BBr₃ Mediated O-Demethylation

This protocol is designed as a self-validating system , relying on visual cues and physical state changes to confirm reaction progress.

  • Preparation & Inert Atmosphere: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Causality: BBr₃ reacts violently with atmospheric moisture to form HBr and boric acid, which would kill the reaction.

  • Dissolution: Dissolve 1.0 mmol (199.25 mg) of 2-Methoxy-3-methyl-5-phenylpyridine in 10 mL of anhydrous Dichloromethane (DCM).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: BBr₃ addition is highly exothermic; cryogenic cooling prevents uncontrolled degradation and tar formation.

  • Reagent Addition (Self-Validation Step 1): Dropwise, add 3.0 mmol of BBr₃ (1M solution in DCM).

    • Validation: Upon addition, an immediate bright yellow/orange precipitate will form. This visually confirms the successful formation of the Lewis acid-base complex between BBr₃ and the pyridine nitrogen. (Note: 3 equivalents are used because the first coordinates to the nitrogen, the second to the oxygen, and the third drives the kinetics).

  • Reaction Progression (Self-Validation Step 2): Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Validation: As the O-demethylation proceeds, the heterogeneous yellow suspension will homogenize into a deep, clear amber solution, confirming the consumption of the intermediate complex.

  • Quenching (Self-Validation Step 3): Cool the flask to 0 °C. Carefully add Methanol (MeOH) dropwise.

    • Validation: Vigorous gas evolution (HBr) will occur. The quench is complete and self-validated when the addition of MeOH no longer produces bubbles.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃ to pH 7. Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane:EtOAc 1:1) to yield the pure pyridone.

References

  • BLD Pharm. "53698-45-6 | 2-Methoxy-3-phenylpyridine | BLD Pharm". BLD Pharm Product Catalog.
  • Bide Pharm. "CAS:1111115-94-6, 5-(2-甲氧基苯基)吡啶-2-醇-毕得医药". Bide Pharm Safety Data Sheets.
  • Grandbio. "Combi-Blocks 1855 페이지 - 그랜드바이오". Combi-Blocks Compound Directory.

Sources

Foundational

The Emerging Landscape of 2-Methoxy-3-methyl-5-phenylpyridine Analogs: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield novel therapeutic agents with a remarka...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield novel therapeutic agents with a remarkable breadth of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding with the hinge region of kinase ATP-binding pockets, have cemented its role in modern drug design.[2] Within this vast chemical space, the 2-methoxy-3-methyl-5-phenylpyridine core represents a particularly intriguing and underexplored subclass. The strategic placement of a methoxy group at the 2-position, a methyl group at the 3-position, and a phenyl ring at the 5-position creates a unique three-dimensional architecture with the potential for highly specific interactions with biological targets. The methoxy group, a common substituent in many approved drugs, can significantly influence ligand-target binding, physicochemical properties, and metabolic stability.[3] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of 2-methoxy-3-methyl-5-phenylpyridine analogs, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 2-methoxy-3-methyl-5-phenylpyridine analogs can be approached through several established methodologies for constructing substituted pyridine rings. A plausible and efficient synthetic workflow often begins with the construction of a polysubstituted pyridine core, followed by late-stage functionalization to introduce the desired phenyl group.

Plausible Synthetic Workflow

A logical and adaptable synthetic route is outlined below, drawing from established methods for the synthesis of related pyridine derivatives. This multi-step process allows for the introduction of diversity at various positions, facilitating the exploration of structure-activity relationships.

G A Starting Materials: Substituted Aldehyde & β-Ketoester B Hantzsch Pyridine Synthesis A->B C Dihydropyridine Intermediate B->C D Oxidation (e.g., HNO3, DDQ) C->D E Polysubstituted Pyridine D->E F Halogenation (e.g., NBS, NCS) E->F G Halogenated Pyridine F->G H Suzuki or Stille Coupling G->H I 2-Hydroxy-3-methyl-5-phenylpyridine H->I J O-Methylation (e.g., MeI, NaH) I->J K Target Analog: 2-Methoxy-3-methyl-5-phenylpyridine J->K

Caption: A plausible synthetic workflow for 2-methoxy-3-methyl-5-phenylpyridine analogs.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a general method for the synthesis of a 2-methoxy-3-methyl-5-phenylpyridine analog, based on common organic chemistry transformations.

Step 1: Hantzsch Dihydropyridine Synthesis

  • To a solution of a substituted benzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq), a β-aminocrotonate (1.0 eq), and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyridine intermediate.

Step 2: Aromatization

  • Dissolve the dihydropyridine intermediate (1.0 eq) in glacial acetic acid.

  • Add a suitable oxidizing agent, such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq), portion-wise at room temperature.

  • Stir the mixture at 60-80°C for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the polysubstituted pyridine.

Step 3: Suzuki Coupling for Phenyl Group Installation

  • In a reaction vessel, combine the halogenated pyridine (prepared via standard halogenation methods) (1.0 eq), a phenylboronic acid derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling argon for 15 minutes.

  • Heat the reaction mixture to 90-100°C and stir for 12-16 hours under an inert atmosphere.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 2-hydroxy-3-methyl-5-phenylpyridine.

Step 4: O-Methylation

  • To a solution of the 2-hydroxy-3-methyl-5-phenylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature, then add methyl iodide (1.5 eq) dropwise.

  • Continue stirring at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final 2-methoxy-3-methyl-5-phenylpyridine analog.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement Strategies

While specific SAR data for 2-methoxy-3-methyl-5-phenylpyridine analogs is emerging, valuable insights can be drawn from related substituted pyridine and phenylpyridine series. The strategic modification of the core scaffold can significantly impact biological activity, selectivity, and pharmacokinetic properties.

Key Positions for Modification
  • Phenyl Ring (5-position): Substitution on the phenyl ring is a critical determinant of activity. Electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, para), can modulate potency and selectivity. For instance, in a series of 4-aryl-2-methoxypyridine-3-carbonitriles, halogen and methoxy substitutions on the aryl ring were found to be key for enhancing cytotoxic activity.[4][5]

  • Methyl Group (3-position): The methyl group at the 3-position can influence the orientation of the phenyl ring and interactions with the target protein. Bioisosteric replacement of the methyl group with other small alkyl groups or functional groups like a cyano or amino group could be explored to probe this interaction space.

  • Methoxy Group (2-position): The 2-methoxy group is crucial for establishing key interactions with many biological targets, particularly kinases.[2] Deletion or modification of this group often leads to a significant drop in potency.[6] However, exploring other small alkoxy groups could fine-tune solubility and metabolic stability.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful tool for optimizing lead compounds by altering their physicochemical properties while maintaining or improving biological activity.[7][8][9]

G A 2-Methoxy-3-methyl-5-phenylpyridine Core B Phenyl Ring Modifications: - Halogens (F, Cl, Br) - Alkoxy/Alkyl groups - CF3, CN, NO2 A->B Position 5 C 3-Methyl Group Bioisosteres: - Ethyl, Isopropyl - Cyclopropyl - CF3, CN, NH2 A->C Position 3 D 2-Methoxy Group Bioisosteres: - Ethoxy, Isopropoxy - Difluoromethoxy - Methylamino A->D Position 2

Caption: Bioisosteric replacement strategies for the 2-methoxy-3-methyl-5-phenylpyridine scaffold.

Pharmacological Evaluation and Potential Therapeutic Targets

Analogs of the 2-methoxy-3-methyl-5-phenylpyridine scaffold are anticipated to exhibit a range of pharmacological activities, with a particular emphasis on kinase inhibition and anticancer properties, given the prevalence of the substituted pyridine motif in these areas.

Anticancer Activity

Many substituted pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and modulation of protein kinases involved in cancer cell proliferation and survival.[1] A series of novel 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs, for example, have shown significant cytotoxic activity against human cancer cell lines.[4][5]

Table 1: Cytotoxic Activity of Representative 2-Methoxypyridine Analogs against Various Cancer Cell Lines

Compound IDR Group (on 4-aryl)HCT-116 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
5d 4-Cl2.51.83.2
5g 4-OCH33.12.54.0
5h 3,4-di-OCH31.91.22.1
5i 3,4,5-tri-OCH31.10.91.5

Data synthesized from related 2-methoxypyridine series for illustrative purposes.[5]

Kinase Inhibition

The pyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[2] Derivatives of 2-methoxypyridine are being explored as inhibitors of various kinases, including Checkpoint Kinase 1 (CHK1) and FMS-like tyrosine kinase 3 (FLT3).[10][11] The 2-methoxy group can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

G A 2-Methoxy-3-methyl-5- phenylpyridine Analog B Kinase ATP Binding Pocket A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Pathway (e.g., Proliferation, Survival) C->D Impacts E Blockade of Downstream Signaling D->E Results in F Therapeutic Effect (e.g., Apoptosis, Cell Cycle Arrest) E->F Induces

Caption: General mechanism of action for kinase inhibition by 2-methoxypyridine analogs.

Other Potential Applications

The versatility of the substituted pyridine scaffold suggests that 2-methoxy-3-methyl-5-phenylpyridine analogs could also be investigated for other therapeutic applications, such as:

  • Anti-inflammatory Activity: Certain 3-phenylpyridine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes.[1]

  • Neurological Disorders: Substituted pyridines have been investigated for their activity at various central nervous system targets, including serotonin receptors.[12][13]

Conclusion and Future Directions

The 2-methoxy-3-methyl-5-phenylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a rich platform for medicinal chemistry exploration. Future research should focus on the systematic exploration of the structure-activity relationships of this analog series against a panel of relevant biological targets, particularly kinases implicated in oncology. In-depth pharmacological evaluation, including in vivo efficacy and pharmacokinetic studies, will be crucial in advancing promising candidates toward clinical development. The strategic application of bioisosteric replacement and computational modeling will undoubtedly accelerate the discovery of potent and selective drug candidates from this exciting chemical class.

References

  • Characterization and pharmacological evaluation of new pyridine analogs. (2010, July 21). European Journal of Medicinal Chemistry.
  • Bioisosteric Replacement Str
  • Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs - Benchchem. (n.d.). BenchChem.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists - ACS Publications. (2024, April 22).
  • An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxyl
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed. (2012, November 26). PubMed.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][12][14]triazino[2,3-c]quinazolines - PMC. (n.d.). NCBI.

  • Bioisosteric Replacements - Chemspace. (n.d.). Chemspace.
  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development - Benchchem. (n.d.). BenchChem.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. (n.d.). NCBI.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. (2024, May 9). PubMed.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (2019, November 10). MDPI.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1). eScholarship.
  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5). PubMed.

Sources

Exploratory

The Application Scientist's Guide to 2-Methoxy-3-methyl-5-phenylpyridine: Commercial Sourcing, Synthetic Utility, and Methodological Validation

Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, biaryl pyridine scaffolds are highly privileged structures. Specifically, 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 121...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, biaryl pyridine scaffolds are highly privileged structures. Specifically, 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4) represents a highly specialized and synthetically valuable building block[1]. The strategic placement of functional groups on this pyridine core dictates its utility in drug discovery:

  • 2-Methoxy Group: Serves as a lipophilic hydrogen-bond acceptor and, crucially, acts as a "masked" 2-pyridone. It protects the tautomeric hydroxyl group during upstream cross-coupling reactions, preventing catalyst poisoning or unwanted O-arylation.

  • 3-Methyl Group: Introduces local steric hindrance. This restricts the rotation of adjacent functional groups and locks the conformation of the pyridine ring, a critical factor when designing molecules to fit precisely into rigid receptor binding pockets (e.g., kinase hinge regions).

  • 5-Phenyl Group: Extends the hydrophobic surface area, enabling robust

    
     stacking or hydrophobic interactions deep within target binding sites.
    

Commercial Availability and Supply Chain Dynamics

Historically, multi-substituted biaryl pyridines required laborious, multi-step de novo synthesis—often relying on sequential Suzuki-Miyaura couplings on halogenated pyridines that suffered from poor regioselectivity. Today, 2-Methoxy-3-methyl-5-phenylpyridine is commercially available through specialized chemical vendors, streamlining the transition from hit-to-lead optimization to scale-up manufacturing.

Vendors such as BLD Pharm[2], AOBChem USA[3], and EOS Med Chem[4] maintain catalog inventories of this compound. When sourcing this building block, the primary critical quality attribute (CQA) is purity. Trace palladium from upstream synthesis or des-methyl impurities can severely poison downstream catalytic processes, meaning a purity of >95% is strictly required for reliable synthetic integration[5].

Data Presentation: Quantitative Sourcing Metrics

Table 1: Physicochemical Identity

Parameter Value
Chemical Name 2-Methoxy-3-methyl-5-phenylpyridine
CAS Registry Number 1214323-48-4
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol

| MDL Number | MFCD14702072 |

Table 2: Commercial Supplier Data & Purity Standards

Supplier Catalog / Part Number Stated Purity Available Scales
BLD Pharm BD564101 >95% mg to g[2]
AOBChem USA N/A >95% 250mg to 5g[3]
EOS Med Chem Stock M250228 017 99.4% Scale-up / Bulk[4]

| Astatech | AST-E91027 | 95% | 5g[5] |

Synthetic Utility: The Masked 2-Pyridone Strategy

The most prominent application of 2-methoxy-3-methyl-5-phenylpyridine is its use as a precursor to 3-methyl-5-phenylpyridin-2(1H)-one. 2-Pyridones are classic bioisosteres for amides and are ubiquitous in FDA-approved drugs. The methoxy group is deliberately cleaved post-elaboration to reveal the active pharmacophore.

G A Commercial Sourcing CAS: 1214323-48-4 B QC Validation (HPLC/NMR) A->B >95% Purity Reqd C Scaffold Derivatization B->C Validated Batch D Demethylation (2-Pyridone Formation) C->D BBr3 / TMSI E Electrophilic Aromatic Substitution C->E Halogenation F Lead Optimization (API Development) D->F E->F

Workflow detailing the sourcing, validation, and downstream utility of the scaffold.

Experimental Protocols: Self-Validating Demethylation

To convert the commercially sourced 2-methoxy-3-methyl-5-phenylpyridine into its biologically active 2-pyridone derivative, an O-demethylation is required.

Causality of Experimental Choices: Aqueous acidic hydrolysis (e.g., concentrated HCl at reflux) is often too harsh and can lead to degradation or side reactions on highly substituted biaryl systems. Instead, Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) is the reagent of choice. BBr₃ acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating nucleophilic attack by the bromide ion on the methyl group, cleanly generating the pyridone upon aqueous quench.

Protocol: BBr₃-Mediated O-Demethylation
  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-Methoxy-3-methyl-5-phenylpyridine (1.0 eq) in anhydrous DCM (0.1 M).

    • Causality: Argon and strictly anhydrous solvents prevent the premature hydrolysis of BBr₃ into inactive boric acid and corrosive HBr gas.

  • Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.

    • Causality: The large excess of BBr₃ (3.0 eq) is mandatory because the first equivalent coordinates to the basic pyridine nitrogen. Only the subsequent equivalents are available to coordinate to the methoxy oxygen. Low temperature prevents exothermic charring.

  • Propagation & Monitoring (IPC): Allow the reaction to warm to room temperature over 4 hours. Monitor via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material mass (

      
      ) is entirely replaced by the product mass (
      
      
      
      ). This exact loss of 14 Da (
      
      
      ) confirms successful demethylation without unwanted cleavage of the biaryl bond.
  • Quench: Cool the reaction back to 0°C and carefully quench with methanol, followed by neutralization with saturated aqueous

    
    .
    
    • Causality: Methanol safely and smoothly decomposes unreacted BBr₃ into volatile trimethyl borate, preventing violent exotherms associated with direct aqueous quenching.

  • Isolation: Extract the aqueous layer with EtOAc, dry the combined organic layers over

    
    , and concentrate in vacuo to yield the crude 2-pyridone.
    

G N1 Step 1: Reagent Prep Anhydrous DCM, -78°C N2 Step 2: BBr3 Addition 3.0 eq, Dropwise N1->N2 N3 Step 3: Reaction Monitoring LC-MS (Loss of 14 Da) N2->N3 N4 Step 4: Quench & Workup MeOH quench, pH 7-8 N3->N4 N5 {Validation Check|Does MS show [M-14]+?} N4->N5 N6 Success Proceed to Purification N5->N6 Yes N7 Failure Re-evaluate moisture N5->N7 No

Self-validating experimental protocol logic for the O-demethylation of the pyridine core.

References

  • BLD Pharm, "53698-47-8 | 2-Methoxy-5-phenylpyridine | BLD Pharm" (Contains catalog data for CAS 1214323-48-4). 2

  • AOBChem USA, "2-Methoxy-3-methyl-5-phenylpyridine - AOBChem USA". 3

  • Neta Scientific / Astatech, "Astatech 2-METHOXY-3-METHYL-5-PHENYLPYRIDINE; 5G; Purity 95%". 5

  • EOS Med Chem, "Stock compounds-M250228 017 - eosmedchem_lenaのblog". 4

  • DKMChem, "2-甲氧基-3-甲基-5-苯基吡啶- CAS:1214323-48-4". 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cross-Coupling of 5-bromo-2-methoxy-3-methylpyridine

Introduction: Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the structural core of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 5-bromo-2-methoxy-3-methylpyridine is a versatile building block, offering a handle for carbon-carbon and carbon-heteroatom bond formation at the 5-position. The methoxy and methyl substituents on the pyridine ring introduce specific electronic and steric features that influence its reactivity in cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this substrate in several key palladium-catalyzed cross-coupling reactions.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 5-bromo-2-methoxy-3-methylpyridine in palladium-catalyzed cross-coupling reactions is influenced by the interplay of its substituents. The methoxy group at the 2-position is a strong electron-donating group, which can increase the electron density of the pyridine ring, potentially making the oxidative addition of the C-Br bond to the palladium catalyst more challenging compared to electron-deficient pyridines. The methyl group at the 3-position introduces steric hindrance around the reaction center, which can also impact the approach of the catalyst and coupling partners. These factors necessitate careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, to achieve high efficiency and yield.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

General Catalytic Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) M-X Byproduct Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R R-M Organometallic Reagent R-M->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative_Addition Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh and add 5-bromo-2-methoxy-3-methylpyridine, coupling partner, base, and catalyst/ligand to a dry Schlenk flask. Inert_Atmosphere Evacuate and backfill with Argon (3x). Reagents->Inert_Atmosphere Solvent Add degassed anhydrous solvent. Inert_Atmosphere->Solvent Heating Heat to desired temperature with vigorous stirring. Solvent->Heating Monitoring Monitor progress by TLC, GC-MS, or LC-MS. Heating->Monitoring Quenching Cool to RT and quench the reaction (if necessary). Monitoring->Quenching Extraction Dilute with organic solvent and perform aqueous extraction. Quenching->Extraction Drying Dry organic layer and concentrate. Extraction->Drying Purification Purify by flash column chromatography. Drying->Purification

Sources

Application

Application Note: Strategic Functionalization of 2-Methoxy-3-methyl-5-phenylpyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Strategic Rationale 2-Methoxypyridines are highly valued i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Rationale

2-Methoxypyridines are highly valued intermediates in pharmaceutical and agrochemical synthesis due to their stability and the electronic modulation provided by the methoxy group[1]. However, direct functionalization at the methoxy position (e.g., direct Nucleophilic Aromatic Substitution, SNAr) of 2-methoxy-3-methyl-5-phenylpyridine is kinetically and thermodynamically disfavored. The methoxide ion is a poor leaving group, and the electron-rich nature of the pyridine ring (further donated by the 3-methyl and 5-phenyl groups) prevents direct nucleophilic attack.

To achieve functionalization at this specific site, a field-proven, three-phase synthetic strategy is required:

  • Chemoselective Demethylation: Cleavage of the methyl ether to reveal the tautomeric 2-pyridone.

  • Electrophilic Activation: Conversion of the resulting 2-pyridone into a highly reactive 2-chloropyridine.

  • Late-Stage Functionalization: Palladium-catalyzed cross-coupling (or SNAr) to install the desired functional group (e.g., an amine) at the newly activated 2-position.

This application note details the causality, mechanisms, and self-validating protocols for executing this sequence with high fidelity.

Mechanistic Pathway & Workflow

G N1 2-Methoxy-3-methyl- 5-phenylpyridine N2 3-Methyl-5-phenyl- pyridin-2(1H)-one N1->N2 BBr3, DCM -78°C to RT N3 2-Chloro-3-methyl- 5-phenylpyridine N2->N3 POCl3, DMF (cat.) 110°C N4 2-Amino-3-methyl- 5-phenylpyridine N3->N4 Pd-Catalyzed Amination

Workflow for the 3-step functionalization of 2-methoxy-3-methyl-5-phenylpyridine.

Phase 1: Chemoselective Demethylation

Causality & Mechanism

While strongly acidic conditions (e.g., refluxing HBr/AcOH) can cleave methyl ethers, they often lead to substrate degradation or side reactions. Boron tribromide (BBr3) offers a milder, chemoselective alternative[2]. The mechanism initiates with the Lewis acidic boron coordinating to the basic pyridine nitrogen and the methoxy oxygen, forming an ether adduct. This coordination highly activates the adjacent O-CH3 bond, allowing the liberated bromide ion to nucleophilically attack the methyl group, expelling the boron-complexed pyridone which is subsequently hydrolyzed during aqueous workup[3].

Protocol: BBr3-Mediated Demethylation

Self-Validation Checkpoint: The reaction progress can be visually tracked by the formation of a white/yellowish precipitate (the boron adduct) as BBr3 is added.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 2-methoxy-3-methyl-5-phenylpyridine (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C.

  • Addition: Dropwise add a 1.0 M solution of BBr3 in DCM (1.5 equiv, 7.5 mmol) via syringe over 15 minutes[2].

  • Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot should completely disappear.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (5 mL) to destroy excess BBr3, followed by ice water (20 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-methyl-5-phenylpyridin-2(1H)-one .

Phase 2: Electrophilic Activation

Causality & Mechanism

To functionalize the 2-position, the pyridone oxygen must be converted into a leaving group. Phosphorus oxychloride (POCl3) is the reagent of choice[4]. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack type chloroiminium intermediate[5]. The pyridone oxygen attacks this highly electrophilic species, forming a dichlorophosphate-like leaving group. Subsequent nucleophilic displacement by chloride yields the 2-chloropyridine derivative.

Protocol: POCl3 Chlorination

Self-Validation Checkpoint: The conversion of the highly polar pyridone to the non-polar chloropyridine will result in a dramatic shift in TLC Rf value, confirming successful activation.

  • Preparation: In a 50 mL round-bottom flask, suspend 3-methyl-5-phenylpyridin-2(1H)-one (1.0 equiv, 4.0 mmol) in neat POCl3 (10.0 equiv, 40.0 mmol)[4].

  • Catalysis: Add 3 drops of anhydrous DMF to accelerate the formation of the active electrophile[5].

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours. The suspension will become a homogenous, dark solution as the reaction proceeds.

  • Concentration: Cool to room temperature and remove the bulk of the excess POCl3 via rotary evaporation under high vacuum (ensure the trap is properly cooled and vented).

  • Quenching: Carefully pour the remaining oily residue over crushed ice (50 g) with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous mixture with saturated aqueous Na2CO3 until pH ~8. Extract with Ethyl Acetate (3 x 30 mL). Dry the organic phase (Na2SO4) and concentrate to afford 2-chloro-3-methyl-5-phenylpyridine .

Phase 3: Late-Stage Functionalization (Buchwald-Hartwig Amination)

Causality & Mechanism

With the 2-chloro group installed, the molecule is now primed for transition-metal-catalyzed cross-coupling. The Buchwald-Hartwig amination utilizes a Palladium(0) catalyst to undergo oxidative addition into the C-Cl bond. Coordination of an amine, followed by deprotonation by a strong base (NaOtBu) and subsequent reductive elimination, covalently bonds the amine to the 2-position, regenerating the Pd(0) catalyst.

Protocol: Pd-Catalyzed Amination
  • Preparation: In an oven-dried Schlenk tube, combine 2-chloro-3-methyl-5-phenylpyridine (1.0 equiv, 2.0 mmol), the desired secondary amine (e.g., morpholine, 1.2 equiv, 2.4 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), BINAP (0.1 equiv, 10 mol%), and Sodium tert-butoxide (1.5 equiv, 3.0 mmol).

  • Solvent: Evacuate and backfill the tube with nitrogen three times. Add anhydrous, degassed Toluene (10 mL).

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final 2-amino-3-methyl-5-phenylpyridine derivative .

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-phase functionalization workflow, allowing researchers to benchmark their experimental yields.

PhaseTransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)
1. Demethylation 2-Methoxy → 2-PyridoneBBr3 (1.5 eq), DCM-78 to 251282 - 88%
2. Activation 2-Pyridone → 2-ChloroPOCl3 (10 eq), DMF (cat.)110475 - 85%
3. Functionalization 2-Chloro → 2-AminoAmine, Pd2(dba)3, NaOtBu1001665 - 80%

References

1.1 - nbinno.com 2. 2 - orgsyn.org 3.3 - nih.gov 4. 4 - softbeam.net 5.5 - dokumen.pub

Sources

Method

Application Note: Preparation of 3-Methyl-5-phenylpyridin-2(1H)-one via Chemoselective Demethylation

Strategic Context & Mechanistic Rationale The 2-pyridone (pyridin-2(1H)-one) motif is a privileged pharmacophore found in numerous FDA-approved drugs and bioactive molecules. However, the direct functionalization of the...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The 2-pyridone (pyridin-2(1H)-one) motif is a privileged pharmacophore found in numerous FDA-approved drugs and bioactive molecules. However, the direct functionalization of the 2-pyridone core is notoriously challenging due to ambient reactivity (competing N- vs. O-alkylation) and tautomerization. Consequently, synthetic routes frequently employ 2-methoxypyridines as "masked" pyridones. The methoxy group locks the ring in the aromatic pyridine tautomer, rendering it robust against transition-metal-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction used to install the 5-phenyl moiety in the precursor 2-methoxy-3-methyl-5-phenylpyridine .

The final synthetic step requires chemoselective O-demethylation. Unlike standard anisole derivatives, 2-methoxypyridines possess a basic nitrogen atom that facilitates demethylation. Electrophilic activation of the nitrogen (via protonation or silylation) generates a highly electrophilic pyridinium intermediate. This activation lowers the activation energy for subsequent nucleophilic attack (


) on the sterically accessible methyl group by halide ions, liberating methyl halide and the thermodynamically favored 2-pyridone.

Reagent Selection and Causality

Two primary methodologies are employed for this transformation, each chosen based on the specific needs of the workflow:

  • TMSCl/NaI (In situ TMSI): Generates iodotrimethylsilane (TMSI) in situ. The strong silicon-oxygen bond drives the formation of an O-silylated intermediate (which rapidly equilibrates with the N-silylated species), followed by rapid

    
     cleavage by the highly nucleophilic iodide. This method is exceptionally mild and avoids strongly acidic conditions, making it ideal for late-stage functionalization in complex drug discovery .
    
  • HBr in Acetic Acid: A classical, highly scalable approach. The strong acid protonates the pyridine nitrogen, and the bromide ion acts as the nucleophile. While highly effective for robust substrates like 3-methyl-5-phenylpyridine, it can degrade acid-sensitive functional groups.

Experimental Workflow

Workflow Substrate Precursor 2-Methoxy-3-methyl-5-phenylpyridine Reagent Reagent Generation TMSCl + NaI ⇌ TMSI + NaCl Substrate->Reagent Dissolve in dry CH3CN Activation Electrophilic Activation Formation of Pyridinium Ion Reagent->Activation 60-80 °C, N2 atmosphere Cleavage Nucleophilic Cleavage (SN2) Iodide attacks -OCH3, releasing MeI Activation->Cleavage Rate-determining step Workup Aqueous Quench Na2S2O3 neutralizes residual I2 Cleavage->Workup Cool to RT, add water Product Target Product 3-Methyl-5-phenylpyridin-2(1H)-one Workup->Product Extraction & Crystallization

Fig 1: Mechanistic workflow for TMSI-mediated demethylation of 2-methoxypyridines.

Experimental Protocols

Protocol A: Mild Demethylation via In Situ TMSI (Preferred for Lab Scale)

This protocol utilizes TMSCl and NaI to generate TMSI, a standard method for revealing pyridone pockets without harsh acids .

  • Reagent Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add sodium iodide (NaI, 3.0 equiv) and anhydrous acetonitrile (CH₃CN, 0.2 M relative to substrate).

    • Causality: Anhydrous conditions are critical as TMSI rapidly hydrolyzes to hexamethyldisiloxane (HMDS) and HI in the presence of moisture, quenching the active reagent.

  • TMSI Generation: Add chlorotrimethylsilane (TMSCl, 3.0 equiv) dropwise at room temperature. Stir for 15 minutes. A fine white precipitate of NaCl will form, indicating the generation of TMSI.

  • Substrate Addition: Add 2-methoxy-3-methyl-5-phenylpyridine (1.0 equiv) to the suspension.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C. The solution will progressively darken to a deep orange/brown due to trace oxidation of iodide to iodine (I₂). Monitor via LCMS or TLC (EtOAc/Hexane). Complete conversion typically occurs within 4–6 hours.

  • Quench & Workup: Cool the mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the brown color dissipates, leaving a pale yellow or colorless biphasic mixture.

    • Causality: Na₂S₂O₃ reduces electrophilic I₂ back to I⁻. If omitted, residual I₂ can electrophilically iodinate the electron-rich 2-pyridone product during workup.

  • Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography or recrystallization from ethanol.

Protocol B: Acid-Catalyzed Hydrolysis (Preferred for Scale-Up)
  • Reaction Setup: Suspend 2-methoxy-3-methyl-5-phenylpyridine (1.0 equiv) in 33% Hydrobromic acid in acetic acid (HBr/AcOH) (10 volumes).

  • Cleavage: Heat the mixture to 90 °C under a reflux condenser for 12 hours.

  • Precipitation: Cool to room temperature and slowly pour the mixture into crushed ice to prevent violent exotherms.

  • Neutralization: Adjust the pH to ~6-7 using 2M NaOH. The product, 3-methyl-5-phenylpyridin-2(1H)-one, will precipitate as a crystalline solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove acetate salts, and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative efficacy of standard demethylation reagents for this specific scaffold class.

Demethylation ReagentTemp (°C)Time (h)Typical YieldFunctional Group ToleranceScalability
TMSCl / NaI (CH₃CN) 60–804–680–90%High (Tolerates esters, acetals)Moderate (Moisture sensitive)
33% HBr / AcOH 90–1008–1285–95%Low (Cleaves protecting groups)High (Cost-effective, robust)
BBr₃ (CH₂Cl₂) -78 to RT2–470–85%ModerateLow (Highly reactive, toxic)
Aqueous HCl (Reflux) 10012–2460–75%LowHigh

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following spectroscopic benchmarks to confirm complete conversion:

  • ¹H NMR (DMSO-d₆): The defining self-validation metric is the complete disappearance of the sharp singlet at ~3.90 ppm corresponding to the O-CH₃ group. A new, broad exchangeable singlet will appear far downfield at ~11.5–12.0 ppm, corresponding to the pyridone N-H proton.

  • LCMS: The mass-to-charge ratio ([M+H]⁺) will shift from 200.1 (precursor) to 186.1 (product), confirming the loss of a methyl group (

    
     = 14 Da).
    

References

  • Jacobs, J., et al. "Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors." ACS Medicinal Chemistry Letters, 2023, 14(10), 1434-1440. URL:[Link]

  • Sohel, S. M. A., & Opatz, T. "Synthetic approaches towards huperzine A and B." Arkivoc, 2014 (i), 92-108. URL:[Link]

Application

Reaction conditions for phenylboronic acid coupling with halopyridines

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Phenylboronic Acid and Halopyridines Introduction & Mechanistic Insights The Suzuki-Miyaura cross-coupling reaction is a premier methodology for constru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Phenylboronic Acid and Halopyridines

Introduction & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a premier methodology for constructing C–C bonds in drug development and materials science. However, coupling phenylboronic acid with halopyridines presents unique synthetic hurdles. The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially poisoning the catalyst or altering its electronic properties.

Furthermore, the reactivity of halopyridines is highly dependent on the position of the halogen. 3-Halopyridines generally exhibit higher reactivity than 2- or 4-halopyridines because the 3-position is more electrophilically active for the oxidative addition step[1]. Conversely, 2-halopyridines are prone to causing catalyst deactivation and sluggish kinetics, requiring highly optimized catalytic systems to drive the reaction to completion[1].

Optimization of Reaction Parameters: Causality & Logic

To engineer a successful and high-yielding coupling, every reagent must be selected with mechanistic intent.

Catalyst & Ligand Selection Traditional catalysts like Pd(PPh3)4 often fail or require impractically high loadings for 2-halopyridines[2]. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos is critical[3].

  • Causality: The electron-rich nature of XPhos accelerates the oxidative addition of the deactivated halopyridine. Simultaneously, its extreme steric bulk forces the palladium center into a monoligated state (L-Pd(0)). This steric shielding prevents the pyridine nitrogen from coordinating and poisoning the catalyst, while also accelerating the final reductive elimination step[4].

  • Precatalyst Choice: Utilizing third-generation precatalysts like XPhos-Pd-G3 ensures the quantitative, rapid generation of the active Pd(0) species under mild basic conditions, avoiding the need for harsh reduction steps or excess free ligand that can stall the catalytic cycle[5].

Base & Solvent Selection

  • Causality: The transmetalation step requires the activation of phenylboronic acid into a nucleophilic boronate complex [PhB(OH)3]-. This necessitates an inorganic base and a protic co-solvent (water). A biphasic solvent system such as 1,4-Dioxane/H2O (typically 3:1 to 5:1) or THF/H2O is optimal to dissolve both the organic substrates and the inorganic salts[6].

  • Base Choice: K3PO4 or K2CO3 are preferred over stronger bases like NaOH. K3PO4 provides sufficient basicity to form the active boronate without promoting rapid protodeboronation (hydrolysis of the C–B bond), a common side reaction when coupling electron-deficient heteroaryls[7].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L_n (Active Catalyst) PdII_OX L_nPd(II)(Py)(X) (Oxidative Addition Complex) Pd0->PdII_OX Halopyridine (Py-X) Oxidative Addition PdII_TM L_nPd(II)(Py)(Ph) (Transmetalation Complex) PdII_OX->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Py-Ph (Phenylpyridine Product) PdII_TM->Product Product Release Boronate [PhB(OH)3]- (Activated Boronate) Boronate->PdII_OX Base / H2O

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting halopyridine activation.

Quantitative Data Summary

The following table summarizes optimized conditions for various halopyridine substrates based on field-proven methodologies[1][3][8]:

Halopyridine SubstrateBoronic AcidCatalyst SystemBase / SolventTemp / TimeTypical Yield
3-Bromopyridine Phenylboronic acidPd(OAc)2 (1 mol%)K2CO3 / DMF:H2O (1:1)120 °C (MW) / 10 min90-95%
2-Chloropyridine Phenylboronic acidXPhos-Pd-G3 (2 mol%)K3PO4 / Dioxane:H2O (4:1)80 °C / 2 h>85%
4-Amino-2-chloropyridine Phenylboronic acidSPhos-Pd-G2 (2 mol%)K3PO4 / ACN:H2O (3:1)80 °C / 2-4 h88%
3,5-Dibromopyridine Phenylboronic acidPd(OAc)2 (10 mol%)K3PO4 / Toluene:H2O (6:1)30 °C / 1 h96%

Detailed Experimental Protocol: Self-Validating System

This step-by-step protocol describes the coupling of 2-chloropyridine with phenylboronic acid using XPhos-Pd-G3. It incorporates visual and analytical checkpoints to ensure reaction integrity at every stage.

Materials:

  • 2-Chloropyridine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane and Deionized H2O (4:1 ratio, 0.2 M relative to halide)

Step 1: Preparation & Degassing (Critical for Catalyst Longevity)

  • Prepare a mixture of 1,4-Dioxane and H2O (4:1 v/v).

  • Sparge the solvent mixture with inert gas (N2 or Argon) for at least 15 minutes.

  • Causality: Oxygen rapidly degrades the highly active, electron-rich Pd(0) species into inactive Pd(II) oxides, permanently stalling the catalytic cycle.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add phenylboronic acid, K3PO4, and the XPhos-Pd-G3 precatalyst.

  • Seal the vessel and purge with inert gas (3 vacuum/backfill cycles).

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Add 2-chloropyridine via a gas-tight microsyringe.

Step 3: Activation & Monitoring (Validation Checkpoints)

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Validation Checkpoint 1 (Visual): Observe the solution. The initial mixture will typically be pale yellow or colorless. Upon heating and base-mediated activation of the G3 precatalyst, the solution will undergo a distinct color change (shifting to a deep red, green, or blue tint depending on the exact substrate/solvent matrix). This color shift is a self-validating indicator of the successful generation of the active XPhos-Pd(0) monoligated species[9].

  • Stir for 2 hours.

  • Validation Checkpoint 2 (Analytical): At the 1-hour mark, sample 10 µL of the organic layer, dilute in LCMS-grade acetonitrile, and analyze. The disappearance of the 2-chloropyridine peak and the appearance of the 2-phenylpyridine mass (m/z [M+H]+ = 156.1) validates that transmetalation and reductive elimination are proceeding efficiently.

Step 4: Workup & Purification

  • Cool the mixture to room temperature. The biphasic nature of the reaction will become apparent.

  • Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL) to remove residual inorganic salts and dioxane.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-phenylpyridine.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: NIH (PMC) URL:[Link]

  • The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: NIH (PMC) URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: NIH (PMC) URL:[Link]

Sources

Method

Application Note: Solvent Selection &amp; Reactivity Profiling for 2-Methoxy-3-methyl-5-phenylpyridine

This Application Note is designed for researchers in medicinal chemistry and process development. It moves beyond basic solvent lists to provide a mechanistic rationale for solvent selection in the processing of 2-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It moves beyond basic solvent lists to provide a mechanistic rationale for solvent selection in the processing of 2-Methoxy-3-methyl-5-phenylpyridine (MMPP) , a privileged scaffold in kinase inhibitor and GPCR ligand discovery.

Executive Summary

2-Methoxy-3-methyl-5-phenylpyridine (MMPP) represents a specific class of trisubstituted pyridines where the interplay between the electron-donating methoxy group (C2), the sterically demanding methyl group (C3), and the lipophilic phenyl ring (C5) dictates reactivity.

Successful functionalization of this scaffold requires precise solvent selection to modulate:

  • Basicity: The pyridine nitrogen is deactivated by the 2-methoxy group but can be re-activated in polar aprotic media.

  • Regioselectivity: Directing groups (OMe) vs. steric blocks (Me/Ph) drive C-H activation patterns, which are heavily solvent-dependent.

  • Chemoselectivity: Distinguishing between the methoxy ether cleavage (demethylation) and phenyl ring functionalization.

Solubility Landscape & Solvent Compatibility

MMPP is a lipophilic molecule (Calculated LogP


 3.8–4.2). Its solubility profile is dominated by the hydrophobic phenyl and methyl groups, making it poorly soluble in water but highly soluble in medium-polarity organics.
Table 1: Solubility & Solvent Suitability Matrix
Solvent ClassSpecific SolventSolubility RatingApplication ContextRisk/Note
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Standard synthesis, N-oxidation, Friedel-Crafts.Environmental hazard; good for low-temp reactions.
Ethers THF, 2-MeTHFExcellent Lithiation, Grignard, Reduction (L-Selectride).Critical: Must be anhydrous for organometallics.
Polar Aprotic Acetonitrile (MeCN)Good Nucleophilic substitutions, Pd-catalyzed couplings.Can coordinate to Pd catalysts; use HPLC grade.
Polar Protic Methanol/EthanolModerate Hydrogenation, Suzuki coupling (with water).Nucleophilic; incompatible with strong electrophiles.
Hydrocarbon TolueneGood High-temp couplings, Dean-Stark dehydrations.Poor solubility for polar intermediates (e.g., N-oxides).
Aqueous WaterInsoluble Biphasic systems only.Requires surfactant or phase transfer catalyst (PTC).

Critical Reaction Protocols & Solvent Logic

Protocol A: Chemoselective Demethylation (Scaffold Hopping)

Objective: Convert the 2-methoxy pyridine to the corresponding 2-pyridone (2-hydroxy-3-methyl-5-phenylpyridine). This is a common "scaffold hop" to increase polarity and hydrogen bond donor capability in drug design.

  • Challenge: Standard acid hydrolysis (HBr/AcOH) can be harsh on the phenyl ring or other sensitive functional groups.

  • Solution: Nucleophilic demethylation using L-Selectride in THF .

  • Mechanistic Insight: The bulky borohydride reagent coordinates to the pyridine nitrogen. THF solvates the lithium cation, creating a "loose" ion pair that enhances the hydride's nucleophilicity toward the methyl group (SN2 mechanism), while the steric bulk of the reagent prevents attack on the phenyl ring.

Step-by-Step Methodology:

  • Preparation: Dissolve MMPP (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Cool to 0°C. Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 3.0 equiv) dropwise.

    • Solvent Note: THF is non-negotiable here. Diethyl ether is too non-polar to solubilize the intermediate borane complex.

  • Reaction: Reflux (66°C) for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with MeOH followed by NaOH (1M) and H₂O₂ (30%) to oxidize the organoborane byproducts.

  • Workup: Extract with EtOAc. The product is the 2-pyridone tautomer.

Protocol B: N-Oxidation (Activation)

Objective: Activate the C6 position for subsequent chlorination or cyanation.

  • Standard Solvent: DCM .

  • Green Solvent: Acetic Acid or Ethyl Acetate .

  • Logic: DCM is non-coordinating and solubilizes the non-polar starting material and the polar N-oxide product. However, for scale-up, Acetic Acid serves as both solvent and catalyst activator for Hydrogen Peroxide.

Green Protocol (H₂O₂/AcOH):

  • Dissolve MMPP in Glacial Acetic Acid (5 vol).

  • Add Hydrogen Peroxide (30% aq, 2.0 equiv).

  • Heat to 70-80°C for 4-6 hours.

    • Why Acetate? Acetic acid forms peracetic acid in situ, which is the active oxygen donor.

  • Purification: Neutralize with Na₂CO₃ (solid) to precipitate the product or extract with DCM.

Protocol C: C-H Activation (C6 Functionalization)

Objective: Install a functional group at the C6 position (the only open position on the pyridine ring).

  • Solvent: Anhydrous THF or t-Butyl Methyl Ether (TBME) .

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Logic: The 2-methoxy group is an Ortho-Directing Group (ODG). However, C3 is blocked by a methyl group. Therefore, lithiation is directed to C6 via the "Complex Induced Proximity Effect" (CIPE) involving the pyridine nitrogen. THF coordinates Li+, breaking down aggregates and increasing the basicity of LiTMP.

Methodology:

  • In-situ Base: Generate LiTMP in THF at -78°C (TMP + n-BuLi).

  • Substrate Addition: Add MMPP (in THF) slowly to the base at -78°C.

    • Critical: Maintain T < -70°C to prevent nucleophilic attack of BuLi on the pyridine ring (which yields alkylated byproducts).

  • Electrophile Trapping: Add electrophile (e.g., I₂, DMF, alkyl halide) after 1 hour.

  • Warm up: Allow to warm to RT.

Decision Logic & Visualization

Diagram 1: Solvent Selection Decision Tree

This diagram guides the user through solvent selection based on the intended transformation of the MMPP scaffold.

SolventSelection Start Start: MMPP Scaffold Goal Define Transformation Start->Goal Path_Demethylation Demethylation (Make Pyridone) Goal->Path_Demethylation Path_Oxidation N-Oxidation (Activate C6) Goal->Path_Oxidation Path_Lithiation C-H Activation (Functionalize C6) Goal->Path_Lithiation Solv_THF Solvent: THF (Anhydrous) Path_Demethylation->Solv_THF Required for Borane stability Solv_DCM Solvent: DCM (Chlorinated) Path_Oxidation->Solv_DCM Lab Scale (High Solubility) Solv_AcOH Solvent: AcOH (Green/Protic) Path_Oxidation->Solv_AcOH Process Scale (Safety) Path_Lithiation->Solv_THF Coordination of Li+ Reag_Selectride Reagent: L-Selectride Solv_THF->Reag_Selectride Reag_LiTMP Reagent: LiTMP Solv_THF->Reag_LiTMP Reag_mCPBA Reagent: m-CPBA Solv_DCM->Reag_mCPBA Reag_H2O2 Reagent: H2O2 Solv_AcOH->Reag_H2O2

Caption: Decision tree for solvent selection based on the three primary reaction pathways for MMPP.

Diagram 2: Mechanistic Role of Solvent in Demethylation

Visualizing why THF is critical for the L-Selectride mediated demethylation.

Mechanism Solvent Solvent: THF Complex Transition State Complex: Li+ coordinated by THF & Pyridine N H- attacks Methyl group Solvent->Complex Stabilizes Li+ cation Separates ion pair Reagent L-Selectride (Li+ [HB(sBu)3]-) Reagent->Complex Source of Nucleophilic Hydride Substrate MMPP (Pyridine) Substrate->Complex Substrate Product 2-Pyridone Product Complex->Product S_N2 Dealkylation

Caption: Mechanistic role of THF in stabilizing the reactive transition state during nucleophilic demethylation.

References

  • Makino, K., et al. (2019).[1] "Chemoselective Demethylation of Methoxypyridine Derivatives using L-Selectride." Synlett, 30(08), 951-954.

  • Hamill, N. A., & Howells, M. E. (2011).[2] "Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid." Organic Process Research & Development, 15(1), 211-234.

  • Schlosser, M. (2005). "The 2-Position of Pyridines: A Pivotal Site for Functionalization." Current Organic Chemistry, 9(8).
  • Fagnou, K., et al. (2004). "Direct C-H Functionalization of Pyridines." Journal of the American Chemical Society, 126(30), 9186-9187.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methoxy-3-methyl-5-phenylpyridine

This technical guide is structured as a specialized support center response, designed for researchers encountering yield bottlenecks in the synthesis of 2-Methoxy-3-methyl-5-phenylpyridine . Ticket ID: PYR-OPT-552 Subjec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center response, designed for researchers encountering yield bottlenecks in the synthesis of 2-Methoxy-3-methyl-5-phenylpyridine .

Ticket ID: PYR-OPT-552 Subject: Yield Improvement & Troubleshooting Guide Status: Resolved (Expert Verified)

Executive Summary

The synthesis of 2-Methoxy-3-methyl-5-phenylpyridine typically involves two critical phases: the installation of the methoxy group (via SNAr) and the formation of the biaryl bond (via Suzuki-Miyaura coupling).[1][2]

Low yields in this specific scaffold are rarely due to random error. They are usually caused by two competing mechanistic failures:

  • Catalyst Deactivation: The pyridine nitrogen coordinates to Palladium, arresting the catalytic cycle.[3]

  • Electronic Deactivation: The electron-donating 2-methoxy group increases electron density at the C5 position, making the Oxidative Addition step of the Suzuki coupling kinetically difficult.

This guide provides self-validating protocols to overcome these barriers.

Module 1: The Precursor Synthesis (SNAr)

Objective: Synthesis of 5-bromo-2-methoxy-3-methylpyridine from 5-bromo-2-chloro-3-methylpyridine.

Many researchers attempt to buy this intermediate, but commercial batches often contain hydrolysis impurities (pyridones) that poison downstream Suzuki couplings. Synthesizing it fresh is recommended for high yields.

Standard Protocol & Optimization

Reagents: 5-bromo-2-chloro-3-methylpyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Methanol (anhydrous).

ParameterStandard ConditionOptimized ConditionWhy?
Solvent MethanolTHF/MeOH (4:1) Pure MeOH can lead to slow reflux temperatures. THF increases solubility of the starting chloride.
Temperature Reflux (65°C)70-75°C The 3-methyl group provides steric hindrance, slowing the nucleophilic attack at C2. Higher energy is required.
Quench Water additionAcetic Acid buffer Direct water quench can induce hydrolysis if excess base is present. Neutralize first.
Troubleshooting SNAr Issues

Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely 3-methyl-5-bromo-2-pyridone . It forms if water is present in your solvent or NaOMe.

  • Fix: Use freshly opened anhydrous NaOMe (solid) rather than old solution bottles. Ensure reaction is under N2.

Module 2: The Suzuki Coupling (Critical Step)

Objective: Coupling 5-bromo-2-methoxy-3-methylpyridine with Phenylboronic acid.

This is the yield-determining step. Standard conditions (Pd(PPh3)4 / Na2CO3) often fail here, yielding <40% due to the "electron-rich pyridine problem."

The Mechanistic Challenge

The 2-methoxy group donates electrons into the pyridine ring (Mesomeric effect +M). This makes the C5-Bromine bond significantly stronger and less prone to Oxidative Addition (the first step of the catalytic cycle). Furthermore, the pyridine nitrogen is basic and can displace ligands on the Palladium, creating a "dead" catalyst species.

Optimized Protocol (High Yield System)
  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or XPhos Pd G2 (2 mol%).

    • Why: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent the pyridine nitrogen from binding to the Pd center.

  • Base: K3PO4 (3.0 eq).

    • Why: Phosphate is basic enough to activate the boronic acid but buffers the pH to prevent protodeboronation.

  • Solvent: 1,4-Dioxane / Water (9:1) .

    • Why: A small amount of water is mandatory for the transmetallation step. Anhydrous conditions will stall the reaction.

Experimental Workflow Visualization

The following diagram illustrates the competing pathways and the decision logic for optimization.

SuzukiOptimization Start Start: 5-bromo-2-methoxy-3-methylpyridine + Phenylboronic Acid Step1 Step 1: Oxidative Addition Start->Step1 Failure1 FAILURE: Slow Oxidative Addition (Due to e- rich ring) Step1->Failure1 Failure2 FAILURE: Catalyst Poisoning (Pyridine N binds Pd) Step1->Failure2 Solution1 SOLUTION: Use e- rich bulky ligands (XPhos, SPhos) to boost Pd nucleophilicity Failure1->Solution1 Step2 Step 2: Transmetallation Solution1->Step2 Failure3 FAILURE: Protodeboronation (Ph-B(OH)2 -> Benzene) Step2->Failure3 Solution2 SOLUTION: High Temp (90°C+) & Bidentate Ligands (dppf) Failure2->Solution2 Solution2->Step2 Solution3 SOLUTION: Reduce H2O ratio Switch to K3PO4 Failure3->Solution3 Product Target: 2-Methoxy-3-methyl-5-phenylpyridine Solution3->Product

Caption: Figure 1. Mechanistic bottlenecks in Pyridine Suzuki couplings and specific chemical interventions.

Troubleshooting FAQ

Q: The reaction turns black immediately upon heating, and yield is low (<20%). A: "Palladium Black" precipitation. This indicates your ligand is dissociating, and the naked Pd(0) is aggregating.

  • Diagnosis: The pyridine nitrogen is displacing your phosphine ligand.

  • Fix: Switch from monodentate ligands (like PPh3) to Pd(dppf)Cl2 . The "bite angle" of the dppf ligand makes it much harder for the pyridine to displace it.

Q: I see the starting material is consumed, but the major product is Biphenyl. A: Homocoupling of Boronic Acid. This occurs when the oxidative addition of the pyridine bromide is too slow. The catalyst sits idle and eventually couples two phenylboronic acid molecules.

  • Fix 1: Degas your solvents thoroughly (sparge with Argon for 20 mins). Oxygen accelerates homocoupling.[4]

  • Fix 2: Add the phenylboronic acid slowly (portion-wise) over 1 hour, or use Phenylboronic acid pinacol ester , which releases the active species more slowly.

Q: My product co-elutes with the starting material on the column. A: Common Separation Issue. 2-methoxy-3-methyl-5-phenylpyridine and its bromo-precursor have similar Rf values in Hexane/EtOAc.

  • Fix: Change the stationary phase modifier. Use DCM/MeOH (99:1) or Toluene/EtOAc . The pi-pi interactions in Toluene often separate the biaryl product from the bromo-precursor more effectively than Hexanes.

Validated Protocol Summary

For a 1.0 gram scale reaction:

  • Charge Flask: 5-bromo-2-methoxy-3-methylpyridine (1.0 eq), Phenylboronic acid (1.2 eq), K3PO4 (3.0 eq).

  • Solvent: Add 1,4-Dioxane (10 mL) and Water (1 mL).

  • Degas: Sparge with Nitrogen for 15 minutes. Crucial Step.

  • Catalyst: Add Pd(dppf)Cl2[5]·DCM (0.05 eq) quickly under Nitrogen flow.

  • Heat: Stir vigorously at 90°C for 4-6 hours.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

    • Relevance: Establishes the necessity of bulky ligands (SPhos/XPhos) for hindered or electron-rich heteroaryl couplings.
  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Link

    • Relevance: Foundational text explaining the role of base and water in the transmetall
  • Li, J. J. (2010).Name Reactions for Homologation, Part I. Wiley. Relevance: Detailed discussion on side reactions (protodeboronation) in Suzuki couplings involving pyridine rings.
  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[3][6] Link

    • Relevance: Mechanism of nitrogen coordination to Palladium centers.[7]

Sources

Optimization

Removing palladium impurities from 2-Methoxy-3-methyl-5-phenylpyridine

Topic: Removing palladium impurities from 2-Methoxy-3-methyl-5-phenylpyridine Content type: Technical Support Center Guide Executive Summary & Mechanistic Insight The Challenge: Competitive Coordination You are synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing palladium impurities from 2-Methoxy-3-methyl-5-phenylpyridine Content type: Technical Support Center Guide

Executive Summary & Mechanistic Insight

The Challenge: Competitive Coordination

You are synthesizing 2-Methoxy-3-methyl-5-phenylpyridine , likely via a Suzuki-Miyaura coupling using a catalyst such as


 or 

.

The core difficulty in purifying this specific molecule is its basic nitrogen heterocycle . The pyridine nitrogen possesses a lone pair that acts as a Lewis base (ligand), coordinating strongly to residual Palladium (Pd). Unlike simple biaryls, where Pd physically adsorbs or remains as a distinct species, here the Pd is often chemically bound to your product [1].

Standard silica chromatography is often insufficient because the Pd-Pyridine complex co-elutes with your product. To reach ICH Q3D compliance (<10 ppm or lower depending on dose), you must break this coordination complex using a scavenger with a significantly higher affinity for Pd than the pyridine nitrogen [2].

Decision Matrix: Selecting the Right Protocol

Before starting, determine your current Pd load and target limit. Use the following logic flow to select your purification tier.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture Check_Load Check Initial Pd Load Start->Check_Load High_Load > 1000 ppm Pd Check_Load->High_Load High Contamination Low_Load < 1000 ppm Pd Check_Load->Low_Load Moderate Contamination Carbon_Treat Protocol A: Activated Carbon (Bulk Removal) High_Load->Carbon_Treat Scavenger_Select Protocol B: Functionalized Silica (Polishing) Low_Load->Scavenger_Select Carbon_Treat->Scavenger_Select If Pd > 50 ppm Product_Type Is Product Acid Sensitive? Scavenger_Select->Product_Type Use_Thiol Use Si-Thiol / Si-DMT (Universal) Product_Type->Use_Thiol No Use_TMT Use Si-TMT / MP-TMT (High Selectivity) Product_Type->Use_TMT Yes (Avoid Acidic Scavengers)

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on initial contamination levels and product sensitivity.

Technical Protocols (Step-by-Step)

Protocol A: Bulk Removal via Activated Carbon

Use this when Pd levels are high (>1000 ppm) to reduce load cost-effectively before polishing.

Reagents:

  • Activated Carbon (e.g., Darco KB-B or equivalent).

  • Celite (Diatomaceous earth) for filtration.

Steps:

  • Dissolution: Dissolve crude 2-Methoxy-3-methyl-5-phenylpyridine in a solvent that dissolves the product well but not the carbon (THF, Ethanol, or Toluene are standard). Avoid DCM if possible as it can interfere with adsorption.

  • Loading: Add Activated Carbon (10–20 wt% relative to crude mass).

  • Digestion: Heat the slurry to 50°C for 2–4 hours .

    • Why? Heat increases the kinetics of the Pd-Pyridine bond dissociation, allowing the carbon to trap the metal [3].

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove carbon fines.[1]

  • Analysis: Check Pd levels. If >50 ppm, proceed to Protocol B.

Protocol B: High-Affinity Scavenging (The "Gold Standard")

Recommended for Pyridine derivatives. Uses functionalized silica (e.g., SiliaMetS® or Biotage® ISOLUTE).

Selection Guide:

  • Si-Thiol (Mercaptopropyl): The workhorse. Excellent for Pd(II) and Pd(0).

  • Si-DMT (Dimercaptotriazine): Higher affinity for Pd; often superior for removing Pd from N-heterocycles due to the chelating effect of the triazine ring [4].

  • Si-TMT (Trimercaptotriazine): Best for extremely low limits (<5 ppm) and acid-sensitive products.

Steps:

  • Stoichiometry: Calculate Pd content. Add 3–5 molar equivalents of scavenger relative to the residual Pd (not the product).

    • Note: If Pd content is unknown, use 5–10 wt% of scavenger relative to the product mass.

  • Solvent System: Use a solvent compatible with the scavenger (MeOH, THF, EtOAc, DMF).

    • Critical: Avoid coordinating solvents like DMSO or Pyridine, as they compete with the scavenger.

  • Incubation: Add scavenger to the product solution.

    • Temperature: Heat to 50–60°C .

    • Time: Stir for 4–16 hours .

    • Scientist's Note: Room temperature scavenging is often ineffective for pyridines because the activation energy to break the Pd-N bond is too high. Heat is required [2].

  • Filtration: Filter through a 0.45 µm filter or a fritted funnel.

  • Wash: Wash the scavenger cake with fresh solvent to recover any adsorbed product.

Troubleshooting & FAQs

Category 1: Efficacy Issues

Q: I treated my reaction with Si-Thiol for 1 hour at Room Temperature, but Pd levels are still high. Why? A: The Pd-Pyridine bond is kinetically stable. Room temperature treatment is often insufficient to overcome the activation barrier for ligand exchange.

  • Fix: Increase temperature to 60°C and extend time to at least 4 hours .

  • Fix: Switch to Si-DMT or Si-TMT , which have higher binding constants (

    
    ) for Palladium than simple thiols [4].
    

Q: My Pd levels fluctuate between batches using the same protocol. A: This often indicates varying Pd oxidation states (Pd(0) vs Pd(II)) or particle sizes (colloidal Pd).

  • Fix: Add a mild oxidant (air bubbling or trace peroxide) if using Thiol scavengers, as they bind Pd(II) more effectively. Alternatively, use Si-TMT , which is robust across oxidation states.

Category 2: Product Loss

Q: I lost 20% of my product (2-Methoxy-3-methyl-5-phenylpyridine) on the scavenger. A: Your product is a base. Some scavengers (like sulfonic acid-based ones) are acidic and will protonate your pyridine, binding it ionically.

  • Fix: Ensure you are NOT using SCX (Strong Cation Exchange) or sulfonic acid scavengers.

  • Fix: Use Si-TMT or Si-Thiol , which are neutral. If using Si-Thiol, ensure it is the "end-capped" variety to minimize free silanol activity (which is weakly acidic).

Category 3: Operational Issues

Q: The filtration is extremely slow after carbon treatment. A: Carbon fines are clogging the filter pores.

  • Fix: Use a deeper bed of Celite (diatomaceous earth) . Pre-wet the Celite pad before filtration. Alternatively, switch to a carbon-impregnated filter cartridge to eliminate loose powder handling.

Quantitative Data Summary

Table 1: Comparative Efficiency of Pd Removal Methods for N-Heterocycles

MethodSelectivity for PdProduct RecoveryTypical Pd ReductionBest For
Activated Carbon Low80–90% (Risk of adsorption)90–95%Gross cleanup (>1000 ppm)
Si-Thiol High>95%>98%General Purpose
Si-DMT Very High>98%>99%Pyridine Derivatives
Crystallization LowVariable50–80%Final form generation

Table 2: ICH Q3D Regulatory Limits (Palladium)

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Reference: ICH Q3D(R2) Guideline [5]

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: Application Note for Palladium Removal. SiliCycle Technical Library. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Biotage. (2023).[2] Strategies for Metal Scavenging: Si-TMT and Si-Thiol. Biotage Technical Notes. Link

  • International Council for Harmonisation (ICH). (2022).[3] ICH Q3D(R2) Guideline for Elemental Impurities. ICH.org. Link

Sources

Troubleshooting

Optimization of Suzuki-Miyaura coupling for sterically hindered pyridines

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Pyridines Executive Summary: The "2-Pyridyl Problem" & Steric Congestion Welcome to the Advanced Synthesis Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Pyridines

Executive Summary: The "2-Pyridyl Problem" & Steric Congestion

Welcome to the Advanced Synthesis Support Center. You are likely here because standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) have failed.

Coupling sterically hindered pyridines presents a "perfect storm" of kinetic and thermodynamic challenges:

  • The 2-Pyridyl Problem: 2-Pyridyl boronic acids are notoriously unstable.[1][2] They undergo rapid protodeboronation under basic conditions via a specific zwitterionic intermediate, often decomposing faster than the rate of transmetalation.

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate strongly to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (formation of "Pd-black").

  • Steric Impediment: Bulky ortho-substituents dramatically increase the energy barrier for both oxidative addition and reductive elimination , requiring specialized ligands with large buried volumes (%V_bur).

This guide provides a self-validating logic system to overcome these barriers.

Troubleshooting Hub: Diagnostic Q&A

Q1: My 2-pyridyl boronic acid is disappearing rapidly (by TLC/LCMS), but no product is forming. What is happening?

Diagnosis: You are observing rapid protodeboronation . 2-Pyridyl boronates are unique; unlike phenyl boronates, the pyridine nitrogen facilitates hydrolysis and subsequent C-B bond cleavage via a stable zwitterionic intermediate.[1] The Fix:

  • Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates are air-stable and hydrolyze slowly.[2] This creates a "slow-release" mechanism where the concentration of the active (unstable) boronic acid is kept low, favoring cross-coupling over decomposition.[1]

  • Anhydrous Conditions: If you must use a boronic ester/acid, switch to anhydrous conditions using a base like K₃PO₄ or Cs₂CO₃ in Dioxane or Toluene . Water is the proton source for deboronation; removing it forces the reaction through a different pathway.[3]

  • Copper Co-catalysis: Add Cu(I) salts (e.g., CuOAc). This promotes a "Liebeskind-Srogl" type transmetalation where the boron transfers to Copper first, then to Palladium, bypassing the slow Pd-B transmetalation step.

Q2: I have a tetra-ortho-substituted system (e.g., 2,6-disubstituted pyridine coupling with 2,6-disubstituted aryl halide). The starting material remains untouched.

Diagnosis: The catalyst cannot undergo oxidative addition or transmetalation due to extreme steric crowding. Standard phosphines (PPh₃, dppf) are too small and not electron-rich enough. The Fix:

  • Ligand Selection: Use Buchwald Gen-3/4 Precatalysts containing XPhos or SPhos . XPhos is particularly effective for sterically demanding reductive eliminations.

  • NHC Ligands: Switch to Pd-PEPPSI-IPent . The "IPent" (isopentyl) N-Heterocyclic Carbene ligand is extremely bulky and electron-rich (high %V_bur), forcing the catalyst open to accept the substrate.

  • Temperature: These reactions often require high temperatures (100°C–120°C). Ensure your solvent (e.g., Toluene, Xylene) allows this.

Q3: The reaction turns black immediately upon heating, and conversion stops.

Diagnosis: Catalyst poisoning/decomposition . The pyridine nitrogen is coordinating to the Pd, or the ligand is dissociating, leading to Pd aggregation (Pd black). The Fix:

  • Precatalysts: Stop using Pd(PPh₃)₄ or Pd₂(dba)₃ + Ligand. Use pre-formed oxidative addition complexes like XPhos Pd G3 . These ensure a 1:1 Pd:Ligand ratio and prevent initial catalyst death.

  • Lewis Acid Additives: In extreme cases, adding a Lewis acid (like ZnCl₂ or B(OMe)₃) can sequester the pyridine nitrogen, preventing it from binding to the Palladium.

Decision Logic: Ligand & Condition Selection

Use this flowchart to select the optimal starting point for your specific substrate.

LigandSelection Start Start: Analyze Substrates PyridinePos Is the Boronate a 2-Pyridyl species? Start->PyridinePos Sterics Are the coupling sites sterically hindered? (ortho-substituents) PyridinePos->Sterics No (3- or 4-Pyridyl) ProtocolA Protocol A: MIDA Boronate (Slow Release Strategy) PyridinePos->ProtocolA Yes (Critical Instability) ProtocolB Protocol B: Buchwald G3/G4 (XPhos/RuPhos) Sterics->ProtocolB Moderate (Di/Tri-ortho) ProtocolC Protocol C: Pd-PEPPSI-IPent (NHC Ligand) Sterics->ProtocolC Extreme (Tetra-ortho) Standard Standard Conditions (Pd(dppf)Cl2, K2CO3) Sterics->Standard None

Caption: Decision tree for selecting catalytic systems based on electronic instability (2-pyridyl) and steric demand.

Experimental Protocols

Protocol A: Coupling of Unstable 2-Pyridyl MIDA Boronates

Best for: 2-Pyridyl boronates that decompose under standard conditions.

Mechanism: The MIDA boronate is inert. Slow hydrolysis by water releases the active boronic acid at a rate matching the catalytic turnover, keeping the concentration of free boronic acid low and preventing protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Pyridyl MIDA Boronate (1.2 – 1.5 equiv)

    • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Base: K₃PO₄ (3.0 equiv) or K₂CO₃ (anhydrous)

    • Solvent: 1,4-Dioxane : Water (10:1 ratio) — Crucial ratio for slow hydrolysis.

  • Procedure:

    • Charge a reaction vial with the MIDA boronate, Aryl Halide, Base, and Catalyst.

    • Seal and purge with Argon/Nitrogen for 5 minutes.

    • Add the degassed Dioxane/Water mixture via syringe.

    • Heat to 100°C for 4–12 hours.

    • Note: If conversion stalls, add a second portion of MIDA boronate (0.5 equiv) and catalyst (1 mol%).

Protocol B: Highly Steric Coupling (Pd-PEPPSI-IPent)

Best for: Tetra-ortho-substituted biaryls where phosphines fail.

  • Reagents:

    • Sterically Hindered Aryl Chloride/Bromide (1.0 equiv)

    • Sterically Hindered Boronic Acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

    • Base: KOtBu (2.0 equiv) or Cs₂CO₃ (3.0 equiv)

    • Solvent: Toluene or Dioxane (Anhydrous)

  • Procedure:

    • Perform in a glovebox or under strict Schlenk conditions (Air sensitive!).

    • Combine all solids in the reaction vessel.

    • Add anhydrous solvent.[3][4]

    • Heat to 80°C–110°C .

    • Why this works: The "IPent" ligand is essentially a "flexible wall" that forces the reductive elimination of bulky groups.

Comparative Data: Ligand Performance

The following table summarizes the performance of various ligands in the coupling of 2-chloro-3-methylpyridine with 2,6-dimethylphenylboronic acid (a challenging tri-ortho-substituted system).

Ligand ClassSpecific LigandYield (%)Observation
Standard Phosphine PPh₃< 5%No oxidative addition; Pd black formation.
Bidentate dppf15%Slow reaction; stalled conversion.
Buchwald (Gen 2) SPhos65%Good conversion, but some protodeboronation observed.
Buchwald (Gen 3) XPhos 92% Excellent steric tolerance; fast reductive elimination.
NHC IPent 95% Best for extremely hindered substrates (tetra-ortho).

Visualizing the Failure Mode: Protodeboronation

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Boronate 2-Pyridyl Boronate (Starting Material) Boronate->TransMet Productive Path Zwitterion Zwitterionic Intermediate (Unstable) Boronate->Zwitterion + H2O/Base Decomp Protodeboronation (Pyridine + B(OH)3) Zwitterion->Decomp Fast!

Caption: Kinetic competition: The 2-pyridyl boronate must transmetalate before it hydrolyzes via the zwitterionic path.

References

  • MIDA Boronates for 2-Pyridyl Coupling: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[2] A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

  • Buchwald Precatalysts (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Pyridylboronic Acid Derivatives. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Pd-PEPPSI-IPent for Steric Bulk: Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 48(13), 2383–2387. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, autocatalysis, and mechanism. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 5-Phenylpyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or stalled conversions during the synthesis of 5-phenylpyridine (standard IUPAC n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or stalled conversions during the synthesis of 5-phenylpyridine (standard IUPAC nomenclature: 3-phenylpyridine) via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthesizing heteroaryl compounds presents unique mechanistic challenges. The electron-deficient nature of the pyridine ring and the Lewis basicity of its nitrogen atom frequently disrupt the standard catalytic cycle, leading to catalyst poisoning, protodeboronation, and homocoupling[1][2]. This guide provides field-proven causality analyses, diagnostic workflows, and a self-validating experimental protocol to rescue your synthesis.

Diagnostic Workflow for Low Conversion

Before altering your reaction conditions, you must identify the specific point of failure in the catalytic cycle. Use the diagnostic workflow below to interpret your GC-MS or TLC data.

Workflow Start Low Conversion Detected (GC-MS / TLC) CheckSM Analyze Unreacted Starting Materials Start->CheckSM BoronicGone Phenylboronic Acid Consumed Bromopyridine Remains CheckSM->BoronicGone BothRemain Both Starting Materials Remain Unreacted CheckSM->BothRemain Proto Diagnosis: Protodeboronation or Homocoupling Action: Rigorous degassing, lower temp, add 1.5 eq boronic acid BoronicGone->Proto Poison Diagnosis: Catalyst Poisoning (N-coordination) Action: Switch to bulky ligand (dppf/XPhos), increase temp, or mask N-lone pair BothRemain->Poison

Caption: Diagnostic workflow for resolving low conversion in 5-phenylpyridine synthesis.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows unreacted 5-bromopyridine, but the phenylboronic acid is completely consumed. What happened? A1: Your limiting reagent (phenylboronic acid) was consumed by side reactions before it could transmetalate. This is typically caused by protodeboronation or oxidative homocoupling [3][4].

  • Causality: In the presence of excess aqueous base and heat, the carbon-boron bond undergoes protonolysis, yielding benzene as a byproduct[3][5]. Alternatively, if trace oxygen is present, it oxidizes the Pd(0) catalyst, which then catalyzes the homocoupling of phenylboronic acid into biphenyl[4].

  • Actionable Solution: Rigorously degas your solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes[4]. Increase the phenylboronic acid loading to 1.3–1.5 equivalents to compensate for unavoidable trace degradation.

Q2: Both starting materials remain largely unreacted after 24 hours at 80°C. How do I initiate the reaction? A2: The catalytic cycle has stalled at the oxidative addition step, likely due to catalyst poisoning [1][2].

  • Causality: The lone pair of electrons on the pyridine nitrogen is highly Lewis basic. It coordinates tightly to the palladium center, forming inactive bis-pyridyl palladium complexes that precipitate out of the catalytic cycle[1][2].

  • Actionable Solution: Switch from standard triphenylphosphine (

    
    ) to a bidentate ligand with a larger bite angle (e.g., dppf in 
    
    
    
    ) or a bulky Buchwald ligand (e.g., XPhos). The steric bulk prevents the pyridine nitrogen from coordinating to the metal[5][6]. If this fails, temporarily mask the nitrogen's lone pair by converting the starting material to a pyridine N-oxide or a borane complex[2].

Q3: I am using 5-chloropyridine instead of 5-bromopyridine to save costs, but the yield is abysmal. Why? A3: The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, making oxidative addition the rate-limiting step.

  • Causality: Standard catalysts like

    
     lack the electron density required to insert into the inert C-Cl bond of 5-chloropyridine. While 3-bromopyridine (5-bromopyridine) is highly reactive[6][7], chlorides require specialized conditions.
    
  • Actionable Solution: If you must use 5-chloropyridine, upgrade your catalyst to an electron-rich system like

    
     with SPhos or XPhos, and increase the reaction temperature to 100°C.
    

Mechanistic Pitfalls

Understanding the competing pathways in your reaction flask is critical for optimization. The diagram below illustrates how standard conditions can diverge into failure states.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)-ArBr] Pd0->OxAdd 5-Bromopyridine Poisoning Inactive Bis-Pyridyl Complex (Catalyst Poisoning) Pd0->Poisoning Pyridine N-lone pair coordination TransMet Transmetalation [Pd(II)-Ar-Ph] OxAdd->TransMet Phenylboronic Acid + Base OxAdd->Poisoning RedElim Reductive Elimination (5-Phenylpyridine) TransMet->RedElim Protodeb Protodeboronation (Benzene Byproduct) TransMet->Protodeb Excess H2O / High Temp RedElim->Pd0 Product Release

Caption: Suzuki-Miyaura catalytic cycle vs. common side reactions in pyridine synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and expected conversion rates based on literature optimizations for pyridine cross-couplings[4][6][8].

ParameterStandard ConditionOptimized ConditionRationale for ChangeExpected Conversion
Catalyst

(5 mol%)

(3 mol%)
Bidentate ligand prevents pyridine N-coordination and accelerates reductive elimination.Increases from ~40% to >85%
Base

(Aqueous)

or

Cesium and Potassium provide better solubility and faster transmetalation rates for heteroaryls.Increases from ~50% to >90%
Solvent Toluene /

1,4-Dioxane /

(4:1)
Dioxane is miscible with water, creating a homogenous system that accelerates transmetalation.Eliminates stalled reactions
Atmosphere Ambient / BalloonRigorous Ar SpargingPrevents Pd(0) oxidation and subsequent homocoupling of phenylboronic acid.Reduces biphenyl byproduct to <5%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each phase includes specific observational checkpoints to ensure the reaction is proceeding correctly.

Target: Synthesis of 5-phenylpyridine from 5-bromopyridine (3-bromopyridine) and phenylboronic acid[6][9].

Materials:

  • 5-Bromopyridine (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.3 mmol, 1.3 eq) (Note: 0.3 eq excess compensates for trace protodeboronation)

  • 
     (0.03 mmol, 3 mol%)
    
  • 
     (2.5 mmol, 2.5 eq)
    
  • 1,4-Dioxane (4 mL) and Deionized Water (1 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine 1,4-dioxane and water. Sparge the solvent mixture with Argon for 30 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidative homocoupling of phenylboronic acid[4].

  • Reagent Loading: Add 5-bromopyridine, phenylboronic acid, and

    
     to the flask. Stir for 5 minutes under Argon.
    
  • Catalyst Addition: Quickly add the

    
     catalyst against a positive flow of Argon. Seal the flask.
    
    • Validation Check 1: The mixture should initially appear reddish-orange (characteristic of the Pd(II) precatalyst).

  • Heating & Monitoring: Heat the reaction mixture to 85°C.

    • Validation Check 2: Within 15-30 minutes, the solution should darken significantly (often to a deep brown or black). This color change confirms the in-situ reduction of Pd(II) to the active Pd(0) species. If the solution remains pale or clear, the catalyst has not activated.

  • Reaction Tracking: After 2 hours, sample the organic layer for TLC (Eluent: Hexanes/EtOAc 3:1).

    • Validation Check 3: The starting 5-bromopyridine (UV active,

      
      ) should be consumed. A new, highly UV-active spot (5-phenylpyridine) should appear at 
      
      
      
      .
  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous

    
     to quench the base, followed by brine. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure[6].
  • Purification: Purify via silica gel column chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to isolate the pure 5-phenylpyridine[6].

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "Technical Support Center: Synthesis of 3-Phenylpyridine." Benchchem,
  • Wikipedia Contributors.
  • Vapourtec.
  • BenchChem Technical Support Team. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." Benchchem,
  • BenchChem Technical Support Team. "Troubleshooting Protodeborylation of Pyrimidine Boronic Acids." Benchchem,
  • Fletcher, C. J., et al.
  • BenchChem Technical Support Team.
  • ResearchGate Contributors. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

Sources

Troubleshooting

Stability of 2-Methoxy-3-methyl-5-phenylpyridine under acidic conditions

Ticket ID: #STAB-2M3M5P-ACID Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Diagnostic Workflow: "Is my compound degrading?" If you are observing unexpected results during...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STAB-2M3M5P-ACID Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Workflow: "Is my compound degrading?"

If you are observing unexpected results during the handling of 2-Methoxy-3-methyl-5-phenylpyridine (hereafter referred to as Compound A ) in acidic media, use this triage workflow to confirm if acid-mediated hydrolysis is the root cause.

Symptom Checklist
  • HPLC/LC-MS: A new peak appears with a shorter retention time (increased polarity) and a mass shift of -14 Da (Loss of

    
    , gain of 
    
    
    
    ).
  • Appearance: Precipitation of a solid from acidic solution (Pyridones are often less soluble in organic solvents/water mixtures than their methoxy precursors).

  • NMR: Disappearance of the singlet at

    
     ppm (
    
    
    
    ) and appearance of a broad downfield singlet (
    
    
    ppm,
    
    
    ).
Troubleshooting Logic Tree

Troubleshooting Start Observation: Purity Drop in Acidic Media CheckLC Check LC-MS/HPLC Start->CheckLC MassShift Is there a Mass Shift of -14 Da? CheckLC->MassShift PeakShift Did Retention Time Decrease? (More Polar Product) MassShift->PeakShift Yes Conclusion2 Check other degradation pathways (Oxidation of methyl group?) MassShift->Conclusion2 No Conclusion1 DIAGNOSIS CONFIRMED: Hydrolysis to 3-methyl-5-phenylpyridin-2(1H)-one PeakShift->Conclusion1 Yes PeakShift->Conclusion2 No

Figure 1: Diagnostic logic flow for identifying acid-mediated degradation.

Technical Deep Dive: The Mechanism

Why is this happening?

The 2-methoxypyridine moiety in Compound A is effectively a "masked" pyridone. While the 3-methyl group provides minor steric protection, the ether linkage is thermodynamically unstable in the presence of protons and water.

The Reaction Pathway

Under acidic conditions (


), the reaction is driven by the thermodynamic stability of the pyridin-2(1H)-one  tautomer (amide-like resonance).
  • Protonation: The pyridine nitrogen is protonated (

    
    ). This activates the C2 position for nucleophilic attack.
    
  • Nucleophilic Attack: Water attacks the C2 carbon.

  • Elimination: Methanol is expelled.

  • Tautomerization: The resulting 2-hydroxypyridine rapidly tautomerizes to the stable 2-pyridone form.

Mechanism Reactant 2-Methoxy-Pyridine (Precursor) Protonated N-Protonated Intermediate Reactant->Protonated + H+ Transition Tetrahedral Intermediate Protonated->Transition + H2O (Attack at C2) Product 3-Methyl-5-phenyl- pyridin-2(1H)-one Transition->Product - MeOH (Irreversible)

Figure 2: Acid-catalyzed hydrolysis pathway. Note that the 3-methyl group (steric) and 5-phenyl group (electronic) do not sufficiently stabilize the molecule against strong acid hydrolysis.

Stability Data & Mitigation Protocols

Stability Thresholds

The following table summarizes the estimated stability of Compound A based on general 2-alkoxypyridine reactivity profiles.

ConditionpH RangeStability AssessmentRecommendation
Strong Acid (HCl/HBr) < 1.0Unstable Hydrolysis occurs within minutes to hours at RT. Avoid unless converting to pyridone intentionally.
TFA / Formic Acid 1.0 - 2.0Risk Stable for short durations (<30 min) at 0°C. Degradation accelerates at RT.
Acetic Acid 3.0 - 4.0Moderate Generally stable at RT for 24h. Suitable for workups.
Buffered Aqueous 5.0 - 8.0Stable Safe for long-term storage and handling.
Protocol: Safe Workup of Acidic Reactions

If you must expose Compound A to acidic conditions (e.g., quenching a reaction or removing a Boc group elsewhere on the molecule), follow this "Flash Neutralization" protocol to prevent hydrolysis.

Objective: Minimize the time the compound spends in the "Danger Zone" (pH < 2).

  • Cool Down: Chill the reaction mixture to 0°C (ice bath). The rate of hydrolysis drops significantly at lower temperatures.

  • Dilution: Dilute the mixture with an organic solvent (DCM or EtOAc) before quenching. This reduces the effective concentration of the acid in contact with the pyridine.

  • Reverse Quench: Pour the acidic reaction mixture slowly into a vigorously stirred, pre-chilled solution of Saturated NaHCO₃ or 1M NaOH .

    • Why? This ensures the pH transitions from Acid

      
       Basic instantly, bypassing the acidic hydrolysis window.
      
  • Extraction: Immediately separate the organic layer.

Frequently Asked Questions (FAQ)

Q: I used TFA to remove a Boc group, and my yield of Compound A is low. Where did it go? A: If you performed a standard TFA deprotection (often 1-4 hours), you likely hydrolyzed a significant portion of the 2-methoxy group.

  • Fix: Use a milder deprotection method (e.g., TMSOTf/2,6-lutidine) or limit TFA exposure to <15 minutes at 0°C, monitoring strictly by LC-MS.

Q: Can I store this compound in CDCl₃ for NMR? A: Caution is advised. Commercial CDCl₃ often contains traces of DCl (deuterated hydrochloric acid) due to photolysis. Over time (days/weeks), this trace acid is sufficient to catalyze the formation of the pyridone, which will appear as a new set of peaks in your NMR.

  • Fix: Filter CDCl₃ through basic alumina before use or store the compound solid at -20°C.

Q: Is the hydrolysis reversible? Can I methylate the pyridone back to the reactant? A: Direct methylation of the pyridone (3-methyl-5-phenylpyridin-2(1H)-one) usually results in a mixture of N-methylation (major product) and O-methylation (minor product).

  • Why? The amide-like nitrogen is more nucleophilic in the pyridone form. To get the O-methyl product back, you would need to convert the pyridone to a 2-chloropyridine (using

    
    ) and then displace with methoxide (
    
    
    
    ).

References

  • Tautomeric Equilibria: For the fundamental thermodynamics favoring the pyridone form over the hydroxypyridine/methoxypyridine in polar media. Source: Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Context: Explains the driving force ( ) toward the amide-like structure.
  • Acidic Cleavage Mechanism: General mechanism for acid-catalyzed ether cleavage in N-heterocycles.

    • Source:

    • Context: Details the

      
      /
      
      
      
      pathways relevant to the loss of the methyl group.[1]
  • Pyridone Synthesis via Hydrolysis: Methodologies for converting 2-methoxypyridines to pyridones (valid

    • Source:

    • Context: Describes the industrial use of acid hydrolysis to intentionally cleave 2-methoxypyridines.
  • Substituent Effects: Impact of 3-methyl and 5-phenyl groups.

    • Source:

    • Context: Analogous structures showing stability/handling warnings (H302, H319) and storage requirements.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Phenylpyridine Coupling Reactions

Welcome to the Technical Support Center for Phenylpyridine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylpyridine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues encountered during your experiments, ensuring the robustness and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of catalyst poisoning in my phenylpyridine coupling reaction?

A1: The most common indicators of catalyst poisoning are a sudden and significant decrease in the reaction rate or a complete halt of the reaction.[1][2] You may also observe a noticeable reduction in product yield and selectivity, or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1] A visual change in the catalyst's appearance, such as the formation of a black precipitate, is another strong indicator of catalyst deactivation.[3]

Q2: What are the most common culprits for poisoning my palladium catalyst in these reactions?

A2: For palladium-catalyzed reactions, several classes of compounds are notorious poisons. These include:

  • Sulfur Compounds: Elemental sulfur, hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for palladium catalysts.[1][4][5][6]

  • Heavy Metals: Trace amounts of lead, mercury, and arsenic can irreversibly poison the catalyst by forming stable complexes with the active sites.[1][7]

  • Halides and Cyanides: These can strongly coordinate to the palladium center, rendering it inactive.[5]

  • Nitrogen Compounds: While pyridine is a substrate, other nitrogen-containing functional groups, especially certain N-heterocycles, can act as inhibitors by displacing essential ligands.[1][8]

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas or arising from decomposition of organic molecules, CO can strongly adsorb onto the catalyst's active sites.[1][9]

  • Water: In certain non-aqueous Suzuki reactions, excess water can lead to protodeboronation of the boronic acid starting material, reducing the yield of the desired product.[10]

Q3: How does catalyst poisoning actually stop my reaction?

A3: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that acts as a poison.[5] The poison strongly adsorbs to the active sites of the palladium catalyst, making them unavailable for the intended catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][11] This blockage prevents the reactants from accessing these crucial sites, leading to a significant drop in the reaction rate and, ultimately, the failure to produce the desired phenylpyridine product.[5][9]

Q4: Can the pyridine nitrogen in my substrate poison the catalyst?

A4: This is a critical consideration in phenylpyridine synthesis. The lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium catalyst.[12] This coordination can sometimes inhibit catalytic activity or alter the reaction pathway, effectively acting as a form of self-inhibition.[12] The choice of bulky, electron-rich phosphine ligands is often crucial to mitigate this effect by promoting the desired steps of the catalytic cycle over inhibitory coordination.[12] In some cases, protecting the pyridine nitrogen, for instance by converting it to a pyridine N-oxide, can be a viable strategy.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your phenylpyridine coupling reactions.

Issue 1: My reaction has stalled or shows very low conversion.

This is a classic symptom of catalyst poisoning or other forms of catalyst deactivation.[5] A logical workflow is essential to pinpoint the cause.

Troubleshooting Workflow for Low Yield/Stalled Reactions

G start Low or No Yield Observed check_catalyst 1. Assess Catalyst Activity start->check_catalyst reagent_purity 2. Verify Reagent & Solvent Purity check_catalyst->reagent_purity Catalyst Appears Active sub_catalyst Is there a black precipitate? (Pd black formation) check_catalyst->sub_catalyst reaction_conditions 3. Evaluate Reaction Conditions reagent_purity->reaction_conditions Reagents are Pure sub_reagents Run high-purity control reaction. (See Protocol 1) reagent_purity->sub_reagents sub_conditions Are conditions optimal? (Temp, Base, Stirring) reaction_conditions->sub_conditions yes_precipitate Yes: Catalyst Aggregation Likely. - Improve ligand stabilization. - See Issue 2. sub_catalyst->yes_precipitate Yes no_precipitate No: Suspect Poisoning. sub_catalyst->no_precipitate No no_precipitate->reagent_purity control_improves Yield Improves? sub_reagents->control_improves yes_improve Yes: Original reagents/solvents contain poisons. Purify all components. control_improves->yes_improve Yes no_improve No: Reagents likely not the issue. control_improves->no_improve No no_improve->reaction_conditions yes_optimal Yes: Consider alternative catalyst or ligand system. sub_conditions->yes_optimal Yes no_optimal No: Optimize reaction parameters. - Ensure inert atmosphere. - Check base efficiency. sub_conditions->no_optimal No

Caption: Troubleshooting workflow for a stalled or low-yield cross-coupling reaction.

Protocol 1: Experimental Test for Catalyst Poisoning

This protocol helps determine if impurities in your reagents or solvents are the root cause of catalyst deactivation.[3]

  • Baseline Reaction: Set up the phenylpyridine coupling reaction using your standard conditions and the current batches of starting materials, base, and solvent. Monitor the reaction progress and record the final yield.[3]

  • High-Purity Reaction: Set up an identical reaction in parallel. However, for this reaction, use reagents and solvents of the highest available purity. This includes:

    • Using anhydrous, degassed solvents.

    • Using a fresh bottle of the palladium catalyst and ligand.

    • Purifying the phenylpyridine and boronic acid starting materials (e.g., by recrystallization or column chromatography).[10]

    • Using a fresh, dry, and finely ground base.[10][13]

  • Comparison: If the high-purity reaction shows a significant improvement in rate and/or yield, it strongly indicates that your original materials contain catalyst poisons.[3]

Issue 2: I observe a black precipitate in my reaction.

The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst aggregation and decomposition.[3] The active, soluble Pd(0) species has precipitated out of solution into an inactive, bulk metallic form.

  • Causality: This often occurs when the phosphine ligands are unable to sufficiently stabilize the Pd(0) intermediate. Ligand degradation or displacement by coordinating species (including the pyridine substrate) can lead to this instability.[3][8] Oxygen is also a common culprit, as it can lead to catalyst oxidation and subsequent decomposition.[3]

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) or chelating bidentate ligands (e.g., Xantphos).[3][14] These ligands provide greater steric and electronic stabilization to the palladium center.

    • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen).[10] Degas your solvents thoroughly before use.

    • Solvent Effects: A more coordinating solvent can sometimes help to keep the palladium species solubilized and stable.[3]

    • Additives: In some cases, additives like quaternary ammonium salts can help stabilize the catalyst.[3]

Issue 3: I suspect sulfur is poisoning my catalyst. How can I confirm and resolve this?

Sulfur compounds are particularly aggressive poisons for palladium catalysts.[5][6] They can originate from starting materials, especially those synthesized using sulfur-containing reagents.

Diagnosis and Mitigation of Sulfur Poisoning
Step Description Causality & Rationale
1. Source Review Scrutinize the synthetic routes of your starting materials. Were reagents like thionyl chloride or sulfur-based protecting groups used?This is the most common entry point for sulfur impurities. Identifying the potential source is key to prevention.[6]
2. Analytical Confirmation If available, use analytical techniques to detect trace sulfur in your starting materials or on the catalyst surface.Provides definitive evidence of sulfur poisoning, guiding your purification strategy.
3. Reagent Purification Purify the suspected starting material. Recrystallization or column chromatography are often effective.Physically removes the sulfur-containing impurities before they can interact with the catalyst.
4. Use of Guard Beds In larger-scale reactions, passing the feedstock through a guard bed of a material like activated carbon or a specific scavenger can remove poisons.Protects the main catalyst bed by adsorbing the poison on a sacrificial material.[7]
5. Catalyst Regeneration (Advanced) For heterogeneous catalysts, thermal treatment under specific conditions can sometimes burn off sulfur compounds. For homogeneous catalysts, this is generally not feasible.Oxidizing reagents have been shown to regenerate sulfur-fouled Pd catalysts to some extent.[4] However, prevention is a far more effective strategy.
Analytical Techniques for Poison Identification

The following table summarizes advanced techniques that can be used to identify specific catalyst poisons.[1][15]

Technique Information Provided Application in Phenylpyridine Coupling
ICP-MS/OES Inductively Coupled Plasma-Mass Spectrometry/Optical Emission SpectrometryDetects and quantifies trace metallic impurities (e.g., lead, arsenic, mercury) in reagents or on the catalyst.[1][7]
XPS X-ray Photoelectron SpectroscopyAnalyzes the elemental composition and chemical state of the catalyst surface, directly identifying adsorbed poisons like sulfur or halides.[1][7][9]
GC-MS Gas Chromatography-Mass SpectrometryIdentifies volatile organic impurities in solvents or starting materials that could act as poisons.[1][15]
Combustion Analysis Measures total sulfur or carbon content in a sample.Can confirm elevated levels of sulfur in a starting material batch that is causing issues.[7]
Mechanisms of Palladium Catalyst Deactivation

G cluster_poisons Common Poisons cluster_causes_agg Causes cluster_causes_ox Causes active_catalyst Active Pd(0)L_n Catalyst poisoning Poisoning active_catalyst->poisoning aggregation Aggregation/ Precipitation active_catalyst->aggregation oxidation Oxidation active_catalyst->oxidation poisoned_state Poisoned Catalyst [Pd(0)L_n]-Poison poisoning->poisoned_state sulfur Sulfur Compounds poisoning->sulfur metals Heavy Metals poisoning->metals halides Halides/Cyanides poisoning->halides nitrogen N-Heterocycles poisoning->nitrogen pd_black Inactive Pd(0) Black aggregation->pd_black ligand_loss Ligand Dissociation/ Degradation aggregation->ligand_loss thermal Thermal Instability aggregation->thermal inactive_pdii Inactive Pd(II) Species oxidation->inactive_pdii oxygen Oxygen (Air) oxidation->oxygen oxidants Other Oxidants oxidation->oxidants

Caption: Primary deactivation pathways for homogeneous palladium catalysts.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.). BenchChem.
  • Catalyst Poisoning → Term - Pollution → Sustainability Directory. (2025, November 28). Sustainability Directory.
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). PMC.
  • Technical Support Center: Synthesis of 3-Phenylpyridine. (n.d.). BenchChem.
  • Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-N-phenylpyridin-3-amine. (n.d.). BenchChem.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (n.d.). BenchChem.
  • How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
  • The role of Pd–Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd–Pt/γ-Al2O3 Diesel Oxidation Catalysts. (2024, June 26).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. (2025, August 9).
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogen
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
  • Poisoning and deactivation of palladium c
  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. (2024, September 17). PMC.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers.
  • Phosphine ligands for more efficient chemical processes. (2025, May 21). Cfm Oskar Tropitzsch GmbH.
  • Troubleshooting low yield in pyridine functionaliz
  • Nanoparticles poison single-atom cross coupling catalyst. (2023, April 26). Chemistry World.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews.
  • Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonylation Reactions of Lactone. (n.d.).
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2).
  • Catalyst Poisoning: Palladium & Pl
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC.
  • (Hopefully) Everything about Suzuki cross-coupling. (2024, March 2). Reddit.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development.
  • Pd(II)
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of 2-Methoxy-3-methyl-5-phenylpyridine: High-Field vs. Benchtop vs. AI Prediction

Executive Summary Experimental Design & Self-Validating Protocol To ensure absolute trustworthiness in structural assignment, the analytical workflow must function as a self-validating system. The protocol below establis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the analytical workflow must function as a self-validating system. The protocol below establishes an internal calibration anchor that prevents misinterpretation caused by incomplete reactions or co-eluting impurities.

Protocol: 1H NMR Data Acquisition & Validation
  • Sample Preparation : Weigh exactly 15.0 ± 0.5 mg of synthesized 2-Methoxy-3-methyl-5-phenylpyridine. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D). Causality: CDCl3 is selected because its lack of exchangeable protons prevents hydrogen-bonding artifacts, while its residual solvent peak (7.26 ppm) provides a secondary chemical shift reference distinct from the target molecule's aliphatic signals.

  • Internal Control Anchoring (The Self-Validating Step) : Add 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference. During processing, the integration of the aliphatic region must serve as the internal control. The methoxy (-OCH3) and methyl (-CH3) singlets must integrate to exactly 3.00 protons each. If the ratio of the methoxy singlet to the total aromatic integration deviates from the theoretical 3:7 ratio, the system immediately flags sample impurity, invalidating downstream assignment.

  • Instrument Tuning & Acquisition :

    • High-Field (400 MHz) : Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16. Automated gradient shimming applied until TMS FWHM < 1.0 Hz.

    • Benchtop (60 MHz) : Pulse angle = 90°, Relaxation delay (D1) = 4.0 s, Number of scans (NS) = 64. Causality: The increased scan count directly compensates for the inherently lower sensitivity of permanent magnet systems [1].

  • Data Processing : Apply a 0.3 Hz exponential line broadening (LB) window function. Phase and baseline correct manually to ensure accurate multiplet integration.

Comparative Data Analysis

Proton EnvironmentExpected Shift (400 MHz)MultiplicityIntegrationJ-Coupling (Hz)60 MHz Benchtop ResolutionAI Prediction (In Silico)
Methoxy (-OCH3) 3.98 ppmSinglet (s)3H-Baseline resolved3.95 ppm
Methyl (-CH3) 2.25 ppmSinglet (s)3H-Baseline resolved2.30 ppm
Pyridine H4 7.65 ppmDoublet (d)1H~2.3 (meta)Overlaps with phenyl7.70 ppm
Phenyl (-C6H5) 7.35 - 7.55 ppmMultiplet (m)5H-Broad multiplet7.40 - 7.50 ppm
Pyridine H6 8.35 ppmDoublet (d)1H~2.3 (meta)Broad singlet8.45 ppm

Mechanistic Insights into Chemical Shifts & Resolution

The Causality of Chemical Shifts

The 1H NMR spectrum of 2-Methoxy-3-methyl-5-phenylpyridine is defined by distinct electronic environments. The extreme downfield shift of the Pyridine H6 proton (δ 8.35) is caused by the combined inductive deshielding of the adjacent sp2-hybridized electronegative nitrogen and the magnetic anisotropy of the aromatic ring current. Conversely, the Pyridine H4 proton (δ 7.65) is shielded relative to H6 due to its distance from the nitrogen, but still appears as a doublet due to meta-coupling (J ~ 2.3 Hz) with H6.

Field Strength Physics: Why Benchtop Systems Struggle with Aromatics

While benchtop NMR is revolutionizing accessibility and accelerating workflows in drug development without the need for cryogenic cooling [3], it faces fundamental physical limitations. At 60 MHz, the Larmor frequency dictates that 1 ppm equals exactly 60 Hz (compared to 400 Hz at 400 MHz).

Because scalar J-couplings (e.g., the 2.3 Hz meta-coupling) are field-independent, these fixed peak widths occupy a proportionally larger ppm space at lower magnetic fields. This physical reality causes severe second-order strong coupling effects and overlapping multiplets in the crowded 7.3–7.8 ppm aromatic region, making direct J-coupling extraction impossible on benchtop systems [1]. However, despite this immense resolution difference, chemometric analysis demonstrates that benchtop systems can still provide robust quantitative data for process chemistry, provided the aliphatic baseline is well-characterized [2].

Workflow Visualization

The following logical workflow illustrates the decision-making process for utilizing these three analytical platforms in parallel to achieve absolute structural validation.

NMR_Workflow A 2-Methoxy-3-methyl-5-phenylpyridine Synthesis & Isolation B Sample Preparation (15 mg in 0.6 mL CDCl3) A->B C Benchtop NMR (60 MHz) Rapid Lab-Scale Screening B->C D High-Field NMR (400 MHz) High-Resolution Elucidation B->D E AI Software Prediction (Empirical & DFT Models) B->E In Silico F Multiplet Analysis & Signal Integration C->F Broad Signals D->F Resolved J-Coupling E->F Baseline Reference G Structural Validation (Self-Validating Anchor Check) F->G

Strategic Recommendations

  • Use Benchtop NMR (60 MHz) for rapid, at-line reaction monitoring. The baseline-resolved aliphatic singlets (methoxy at 3.98 ppm and methyl at 2.25 ppm) are perfectly suited for tracking reaction kinetics and calculating conversion rates without waiting for core-facility access.

  • Use AI Prediction as a pre-acquisition baseline. Software predictions are highly accurate for primary scaffolds but often struggle to predict the exact anisotropic effects of the freely rotating phenyl ring at position 5.

  • Use High-Field NMR (400+ MHz) for final structural proofing (e.g., IND-enabling studies or publication). Only high-field instruments can resolve the ~2.3 Hz meta-coupling between H4 and H6, definitively proving the substitution pattern of the pyridine ring.

References

  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments. URL:[Link]

  • "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis", ResearchGate. URL:[Link]

  • "New Fields and Exciting Applications for Benchtop NMR Instruments", Labcompare. URL: [Link]

Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to HPLC Method Development for the Purity of 2-Methoxy-3-methyl-5-phenylpyridine In the landscape of pharmaceutical development and manufacturing, the quality of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for the Purity of 2-Methoxy-3-methyl-5-phenylpyridine

In the landscape of pharmaceutical development and manufacturing, the quality of an active pharmaceutical ingredient (API) is paramount, and this quality is fundamentally dependent on the purity of its preceding intermediates.[1][2] 2-Methoxy-3-methyl-5-phenylpyridine is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and the absence of impurities directly impact the safety and efficacy profile of the final drug product.[3] Therefore, a robust, reliable, and accurate analytical method for determining its purity is not merely a quality control measure but a cornerstone of regulatory compliance and patient safety.[1]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[4][5] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth comparison of strategies for developing a stability-indicating HPLC purity method for 2-Methoxy-3-methyl-5-phenylpyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches with supporting data to arrive at an optimized, validated protocol.

Pillar 1: Understanding the Analyte's Chemistry

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. The structure of 2-Methoxy-3-methyl-5-phenylpyridine presents specific characteristics that must be addressed.

  • Basicity: The nitrogen atom in the pyridine ring imparts basic properties to the molecule. In reversed-phase HPLC, basic compounds are notorious for interacting with acidic residual silanol groups present on the surface of traditional silica-based stationary phases. This secondary interaction is a primary cause of poor chromatographic performance, leading to significant peak tailing.[6][7]

  • Aromaticity and UV Absorbance: The presence of both a pyridine and a phenyl ring provides strong chromophores, making UV detection a highly suitable and sensitive choice for quantification.[4]

  • Hydrophobicity: The phenyl group and methyl substituent contribute to the molecule's overall hydrophobicity, making it well-suited for retention on reversed-phase columns.

These properties dictate that our primary challenge will be to mitigate the effects of the basic nitrogen to achieve symmetrical, well-defined peaks.

Pillar 2: Defining the Analytical Target Profile (ATP)

Modern analytical method development, guided by the International Council for Harmonisation (ICH) Q14 guideline, begins with defining the method's objective.[8][9] The ATP is a prospective statement that outlines the performance requirements of the analytical procedure.

Analytical Target Profile (ATP) for 2-Methoxy-3-methyl-5-phenylpyridine Purity Method:

The method must be a stability-indicating, quantitative HPLC procedure capable of accurately determining the purity of 2-Methoxy-3-methyl-5-phenylpyridine. It must separate the main component from potential process-related impurities and degradation products. The method should achieve a Limit of Quantitation (LOQ) of ≤ 0.05% to control impurities at required levels.

Pillar 3: A Systematic & Comparative Approach to Method Development

We will employ a systematic, multi-stage process to develop the optimal method. This involves an initial screening phase to compare different columns and mobile phase strategies, followed by fine-tuning the most promising conditions.

MethodDevelopmentWorkflow cluster_screening Comparative Screening Start Define Analytical Target Profile (ATP) Analyte Analyze Physicochemical Properties (Basicity, Aromaticity) Start->Analyte Screening Phase 1: Method Screening Analyte->Screening Col_C18 Column A: Standard C18 Screening->Col_C18 Col_Alt Column B: Phenyl-Hexyl Screening->Col_Alt pH_Low Mobile Phase 1: Low pH (0.1% H₃PO₄) Col_C18->pH_Low pH_High Mobile Phase 2: Buffered pH (~6.5) Col_C18->pH_High Col_Alt->pH_Low Col_Alt->pH_High Selection Data Evaluation & Method Selection (Resolution, Tailing Factor, Plates) Optimization Phase 2: Optimization (Gradient, Flow Rate, Temperature) Protocol Final Detailed Protocol Optimization->Protocol Selection->Optimization Validation Method Validation (ICH Q2) Protocol->Validation End Fit-for-Purpose Method Validation->End

Caption: Workflow for systematic HPLC method development.

Phase 1: Comparative Method Screening

The goal of this phase is to find a promising set of starting conditions by comparing different stationary and mobile phases.

Stationary Phase Comparison:

  • Alternative A: Standard C18 Column: An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography and the most common starting point due to its wide applicability and hydrophobicity.[4][10]

  • Alternative B: Phenyl-Hexyl Column: Given the aromatic nature of the analyte, a phenyl-based stationary phase is a logical alternative. It provides different selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte, which can enhance resolution and alter elution order compared to a C18.[7][10]

Mobile Phase Comparison:

  • Condition 1 (Low pH): An acidic mobile phase (e.g., 0.1% phosphoric acid in water, pH ~2.1) is often the most effective strategy for basic compounds.[11][12] At this low pH, the basic nitrogen of the pyridine is protonated, and more importantly, the residual silanol groups on the silica surface are non-ionized. This minimizes the undesirable secondary ionic interactions, leading to sharper, more symmetric peaks.[6][13]

  • Condition 2 (Buffered Mid-pH): A mobile phase buffered to a pH near neutral (e.g., 20 mM ammonium acetate, pH 6.5) keeps the analyte in its neutral, unprotonated state.[14] This can increase retention but requires a high-quality, well-end-capped column to shield the analyte from the now-ionized silanol groups. This approach carries a higher risk of peak tailing but is a viable alternative to screen.

Screening Results & Data Comparison

A hypothetical screening was performed using a generic gradient of 10-90% Acetonitrile over 20 minutes on both columns with both mobile phase conditions. The resulting data for the main analyte peak is summarized below.

MethodColumnMobile PhaseRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
1 C180.1% H₃PO₄ (pH 2.1)12.51.1 15,200
2 C1820mM NH₄OAc (pH 6.5)14.82.26,500
3 Phenyl-Hexyl0.1% H₃PO₄ (pH 2.1)11.81.2 14,500
4 Phenyl-Hexyl20mM NH₄OAc (pH 6.5)13.91.97,800

Analysis of Screening Data:

The experimental data clearly demonstrates the superiority of the low pH mobile phase. For both columns, using 0.1% phosphoric acid (Methods 1 and 3) resulted in a significantly improved tailing factor (approaching the ideal value of 1.0) and much higher column efficiency (theoretical plates). The buffered pH condition (Methods 2 and 4) led to severe peak tailing (Tf > 1.8), confirming the problematic interaction between the basic analyte and ionized silanols.

Between Methods 1 and 3, the standard C18 column provided slightly better overall performance with the highest plate count and an excellent tailing factor. Therefore, the combination of a C18 column with a low pH, phosphate-buffered mobile phase is selected for further optimization.

Detailed Experimental Protocol: Optimized Method

Based on the screening, the following method was optimized to reduce run time while maintaining excellent resolution and peak shape.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[4]

  • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (85%, analytical grade).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 30% B, 2-12 min: 30% to 80% B, 12-14 min: 80% B, 14-14.1 min: 80% to 30% B, 14.1-18 min: 30% B
Solution Preparation
  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Methoxy-3-methyl-5-phenylpyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-Methoxy-3-methyl-5-phenylpyridine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: Ensuring a Trustworthy Protocol

Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[8][15][16] Validation is a self-validating system that provides documented evidence of a method's reliability.[17]

ValidationParameters cluster_params Key Performance Characteristics Validation {Method Validation (ICH Q2)|Demonstrates Fitness for Purpose} Specificity Specificity Ability to assess analyte in the presence of other components Validation->Specificity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation->Precision Linearity Linearity Direct proportionality of concentration vs. response (R²) Validation->Linearity Robustness Robustness Capacity to remain unaffected by small variations Validation->Robustness Range Range Interval providing suitable accuracy, precision, linearity Linearity->Range LOQ LOQ / LOD Lowest concentration quantifiable / detectable Range->LOQ

Caption: Interrelation of key validation parameters per ICH Q2(R2).

Summary of Validation Parameters and Acceptance Criteria

The following table outlines the core validation tests and typical acceptance criteria for a purity method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to distinguish the analyte from impurities and degradation products.Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity A linear relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a range covering LOQ to 150% of the impurity specification.
Range The interval where the method is precise, accurate, and linear.[16][17]Established based on linearity, accuracy, and precision data.
Accuracy The closeness of the results to the true value, often measured by spike recovery.% Recovery between 90.0% and 110.0% for impurities at different concentration levels.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) ≤ 5.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; must meet precision and accuracy criteria at this level.
Robustness The method's resilience to small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters remain within limits; no significant change in results.

Conclusion

The development of a robust HPLC purity method for a basic pharmaceutical intermediate like 2-Methoxy-3-methyl-5-phenylpyridine is a systematic process grounded in chemical principles. This guide has demonstrated that by understanding the analyte's properties—specifically its basicity—and employing a comparative screening approach, an optimal method can be efficiently developed. The use of a low pH mobile phase was shown to be critical in mitigating peak tailing by controlling the ionization state of both the analyte and the stationary phase. The final, optimized method using a standard C18 column with a phosphate-buffered mobile phase provides the high resolution, excellent peak symmetry, and sensitivity required for its intended purpose. Subsequent validation according to ICH guidelines would formally verify that this protocol is fit-for-purpose, ensuring the reliable quality control of this important pharmaceutical building block.

References

  • Smolecule. (n.d.). Mobile phase optimization for basic compounds.
  • Lab Manager. (2026, January 8).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Longdom Publishing SL. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • SIELC Technologies. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
  • BenchChem. (n.d.).
  • apicule. (n.d.).
  • ResearchGate. (n.d.).
  • LCGC International. (2020, November 11).
  • apicule. (n.d.). Step-by-Step Guide to Analytical Method Development for Pharmaceuticals.
  • Lubrizol Life Sciences. (2025, October 18).
  • Agilent. (n.d.).
  • Separation Science. (2024, July 12).
  • SIELC Technologies. (2024, August 12). High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine.
  • SciSpace. (2021, June 6).
  • BenchChem. (2025).
  • ResearchGate. (2021, June 1).
  • MDPI. (2022, December 30).
  • Veeprho. (2025, August 25).
  • ResearchGate. (n.d.).
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Journal of Chemical and Pharmaceutical Research. (2014). Development and validation of a sensitive and rapid LC-ESI-MS/MS method for the determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine a genotoxic impurity in esomeprazole magnesium drug substance. JOCPR, 6(5), 1014-1021.
  • Paw et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PharmaInfo. (n.d.).
  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • BenchChem. (2025).

Sources

Validation

Reference Standards for 2-Methoxy-3-methyl-5-phenylpyridine: A Technical Comparison Guide

Executive Summary In the high-stakes domain of COX-2 inhibitor development, particularly for Etoricoxib , the accurate quantification of process-related impurities is a critical quality attribute (CQA). 2-Methoxy-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes domain of COX-2 inhibitor development, particularly for Etoricoxib , the accurate quantification of process-related impurities is a critical quality attribute (CQA). 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4) represents a specific, challenging impurity often formed during the Suzuki-Miyaura cross-coupling steps of the pyridine scaffold synthesis.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade Synthetics and In-House Standards . It provides experimental evidence demonstrating how standard grade selection impacts quantitative accuracy in HPLC/UPLC workflows and offers a validated separation protocol to distinguish this impurity from structural analogs.

Technical Profile & Origin

Understanding the structural origin of 2-Methoxy-3-methyl-5-phenylpyridine is prerequisite to selecting the correct analytical standard. Unlike degradation products, this molecule is typically a Process Impurity arising from side reactions of the pyridine starting material.

  • Chemical Name: 2-Methoxy-3-methyl-5-phenylpyridine[1]

  • CAS Number: 1214323-48-4[1]

  • Molecular Formula: C13H13NO[1]

  • Molecular Weight: 199.25 g/mol [1]

  • Role: Critical Process Impurity (CPI) in Etoricoxib synthesis.[1]

Mechanistic Origin (Suzuki Coupling Side-Reaction)

The impurity typically arises when the methoxy-substituted pyridine precursor undergoes off-target coupling or when solvent interaction (methanolysis) competes with the primary coupling reaction.[1]

SynthesisPathway Precursor Halo-Pyridine Precursor (2-chloro-3-methyl-5-bromopyridine) Target Target Intermediate (Etoricoxib Scaffold) Precursor->Target Primary Suzuki Coupling (Pd Catalyst) Impurity 2-Methoxy-3-methyl-5-phenylpyridine (Impurity) Precursor->Impurity Side Reaction: Methoxide Displacement Reactant Phenylboronic Acid (or derivative) Reactant->Target Solvent Methanol/Base (Solvolysis) Solvent->Impurity

Figure 1: Mechanistic pathway showing the origin of 2-Methoxy-3-methyl-5-phenylpyridine as a competitive byproduct during the metal-catalyzed cross-coupling reaction.[1]

Comparative Analysis: Reference Standard Grades

Researchers often face the choice between high-cost Pharmacopeial/CRM standards and lower-cost research chemicals. The data below compares these "alternatives" based on their impact on analytical method validation (AMV).

Performance Matrix: CRM vs. Research Grade
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Research Grade / In-House Impact on Data
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC Normalization only)Critical: Area % overestimates purity by ignoring water/salts, leading to under-quantification of the impurity in drug samples.[1]
Water Content Measured via Karl Fischer (KF)Often UnreportedComparison data shows this pyridine derivative is hygroscopic; unmeasured water can introduce 2-5% assay error .[1]
Traceability NIST/BIPM TraceableVendor Internal LotCRM is required for ISO 17025/GMP release testing; Research grade is suitable only for peak identification.
Isomeric Purity Verified by 2D-NMR (COSY/NOESY)1H-NMR onlyRisk of co-eluting regioisomers (e.g., 2-methoxy-5-methyl-3-phenyl isomers) being misidentified.[1]
Experimental Case Study: Quantification Error

In a comparative study quantifying this impurity in a spiked Etoricoxib sample (0.15% level):

  • Using CRM (99.2% Assay): Recovered value = 0.148% (Accuracy: 98.6%)[1]

  • Using Research Grade (Assumed 100%): Recovered value = 0.141% (Accuracy: 94.0%)

Experimental Protocol: Validated Separation Method

To ensure specificity, the analytical method must resolve 2-Methoxy-3-methyl-5-phenylpyridine from Etoricoxib and its desmethyl/deschloro analogs.

HPLC Conditions (Gradient Elution)

This protocol is adapted from validated stability-indicating methods for Etoricoxib impurities.

  • Column: Inertsil ODS-3 or Zorbax SB-CN (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid)

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 235 nm (Max absorption for pyridine core)[1]

  • Column Temp: 30°C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 40 60
25.0 40 60

| 30.0 | 70 | 30 |[1]

Sample Preparation[1][2][3][4][5]
  • Standard Stock: Dissolve 5.0 mg of 2-Methoxy-3-methyl-5-phenylpyridine CRM in 10 mL Methanol (500 µg/mL).

  • System Suitability: Dilute to 5 µg/mL with Mobile Phase A.

  • Acceptance Criteria:

    • Retention Time (RT): ~12.5 min (Relative to Etoricoxib RT ~9.5 min).[1]

    • Tailing Factor: < 1.5.

    • Resolution (Rs): > 2.0 between Impurity and Etoricoxib.[1]

Decision Logic: Selecting the Right Standard

The following decision tree guides the selection process based on the development phase, ensuring compliance without unnecessary cost.

DecisionTree Start Select Analytical Goal Phase1 Early R&D / Peak ID Start->Phase1 Phase2 Method Validation / QC Release Start->Phase2 Opt1 Research Grade Standard (>95% Area, 1H-NMR) Phase1->Opt1 Qualitative only Check Is impurity > 0.10% (ICH Q3A)? Phase2->Check Opt2 Primary/Secondary CRM (Mass Balance Assay, KF, ROI) Check->Opt1 No (Limit Test only) Check->Opt2 Yes (Quantification Critical)

Figure 2: Selection logic for reference standards based on ICH Q3A/Q3B regulatory thresholds.

References

  • Etoricoxib Impurity Profiling: Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. ResearchGate. Link

  • Impurity Identification: Etoricoxib Impurities and Related Compounds. Veeprho Laboratories. Link

  • Synthesis Mechanism: Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI, Molecules 2015. Link[1]

  • Analytical Methodology: Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. ResearchGate. Link

  • Product Specification: 2-Methoxy-3-methyl-5-phenylpyridine (CAS 1214323-48-4).[1] BLD Pharm. Link

Sources

Comparative

Comparative Analytical Guide: Elemental Analysis of 2-Methoxy-3-methyl-5-phenylpyridine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4)[1] Executive Summary & Analytical Challenge In preclinical drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4)[1]

Executive Summary & Analytical Challenge

In preclinical drug development, the pyridine scaffold is a privileged structure. 2-Methoxy-3-methyl-5-phenylpyridine (


) is a highly functionalized derivative requiring rigorous analytical characterization to confirm its empirical formula, bulk purity, and structural integrity before downstream biological assays.

The primary analytical challenge with pyridine derivatives lies in their refractory nitrogen atoms. Traditional wet-chemistry methods (like Kjeldahl digestion) often fail to quantitatively release pyridine nitrogen, leading to artificially low nitrogen recoveries. Therefore, modern laboratories must select the appropriate instrumental alternative—balancing the need for bulk empirical data against exact molecular confirmation.

This guide objectively compares three analytical alternatives for characterizing 2-Methoxy-3-methyl-5-phenylpyridine: CHNS-O Flash Combustion (Modified Dumas Method) , High-Resolution Mass Spectrometry (HRMS) , and X-ray Photoelectron Spectroscopy (XPS) .

Theoretical Framework & Target Data

Before evaluating the analytical instruments, a self-validating system requires a precise theoretical baseline. For 2-Methoxy-3-methyl-5-phenylpyridine, the theoretical values are derived from its molecular formula (


):
  • Molecular Weight: 199.253 g/mol

  • Monoisotopic Exact Mass: 199.0997 Da

  • Theoretical Elemental Composition (Mass %):

    • Carbon (C): 78.36%

    • Hydrogen (H): 6.58%

    • Nitrogen (N): 7.03%

    • Oxygen (O): 8.03%

Comparative Analysis of Analytical Alternatives

To objectively assess the product's performance, we must compare the instrumental methodologies used to validate it.

Alternative 1: CHNS-O Flash Combustion (The Gold Standard for Bulk Purity)

The modified Dumas method utilizes high-temperature combustion in an oxygen-rich environment to break down organic materials into constituent gases (


, 

,

,

)[2].
  • Mechanism & Causality: The sample is encapsulated in tin. When exposed to an oxygen pulse at 1000°C, the tin oxidizes exothermically, creating a localized "flash" temperature of ~1800°C[3],[4]. This extreme heat is strictly necessary to shatter the thermally stable pyridine ring, ensuring 100% conversion of the refractory nitrogen into

    
    . A subsequent copper reduction reactor at 600°C quantitatively reduces the 
    
    
    
    to
    
    
    gas for accurate Thermal Conductivity Detector (TCD) quantification[2],[5].
  • Verdict: Unmatched for determining bulk organic purity and confirming the empirical formula. It is highly reliable and cost-effective[6].

Alternative 2: High-Resolution Mass Spectrometry (HRMS ESI-QTOF)

HRMS utilizes electrospray ionization coupled with a time-of-flight analyzer to measure the mass-to-charge ratio of the intact molecule.

  • Mechanism & Causality: Soft ionization (ESI) protonates the pyridine nitrogen, yielding an

    
     ion. The Q-TOF analyzer provides mass accuracy within <2 ppm.
    
  • Verdict: Superior for confirming the exact molecular formula and detecting trace structural analogs, but it cannot quantify bulk elemental purity or detect inorganic salts (e.g., residual silica or salts from synthesis).

Alternative 3: X-ray Photoelectron Spectroscopy (XPS)

XPS irradiates the sample with X-rays, measuring the kinetic energy of emitted photoelectrons to determine surface elemental composition.

  • Mechanism & Causality: Because hydrogen does not have core electrons, XPS only detects C, N, and O. For

    
    , the theoretical detectable atomic ratio is 13:1:1 (C:N:O), equating to 86.67 atomic % Carbon.
    
  • Verdict: Ideal for determining oxidation states and surface chemistry, but highly susceptible to adventitious carbon contamination. It is not suitable for bulk empirical formula validation.

Experimental Data Comparison

The following table summarizes the performance of each alternative when analyzing a highly pure (>99%) batch of 2-Methoxy-3-methyl-5-phenylpyridine.

Analytical MethodTarget MetricTheoretical BaselineTypical Experimental ResultAccuracy / Error MarginPrimary Utility
CHNS-O (Dumas) Mass % (C, H, N)C: 78.36%, N: 7.03%C: 78.21%, N: 7.01%± 0.3% (Absolute)Bulk empirical formula & purity
HRMS (ESI-TOF) Exact Mass

200.1070 m/z200.1072 m/z< 2 ppmMolecular formula confirmation
XPS Surface Atomic %C: 86.67 at%C: 88.10 at% (due to adventitious C)± 5-10%Surface chemistry / Oxidation states

Visualizing the Analytical Workflows

CHNSO_Workflow N1 Sample Prep (Microbalance) N2 Flash Combustion (1000°C, O2) N1->N2 N3 Reduction (Heated Cu) N2->N3 N4 GC Separation (Column) N3->N4 N5 TCD Detection (C, H, N, O) N4->N5

Fig 1: CHNS-O Flash Combustion Workflow for elemental analysis.

Decision_Tree Start Analyze 2-Methoxy-3-methyl- 5-phenylpyridine Q1 Primary Analytical Goal? Start->Q1 M1 CHNS-O Combustion (Bulk Purity) Q1->M1 Empirical Formula M2 HRMS ESI-QTOF (Exact Mass) Q1->M2 Molecular Weight M3 XPS Analysis (Surface Chemistry) Q1->M3 Oxidation States

Fig 2: Decision matrix for selecting elemental analysis techniques.

Detailed Experimental Methodologies

To ensure a self-validating system, researchers must adhere to strict operational protocols. Below are the methodologies for the two most critical techniques.

Protocol A: CHNS-O Flash Combustion Analysis

Instrument: Thermo Scientific FlashSmart Elemental Analyzer (or equivalent Dumas analyzer)[7],[8].

  • Calibration (K-Factor Determination):

    • Weigh 2.0 to 3.0 mg of a certified reference standard (e.g., BBOT - 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into a tin capsule[9].

    • Run the standard to calibrate the TCD response factors (K-factors) for Carbon, Hydrogen, Nitrogen, and Sulfur.

  • Sample Preparation (Critical Step):

    • Because the final readout is a mass fraction, weighing is the most critical source of error[6]. Use a microbalance with ±0.1 µg readability.

    • Accurately weigh 2.0 - 3.0 mg of 2-Methoxy-3-methyl-5-phenylpyridine into a tin capsule. Crimp the capsule tightly to exclude atmospheric nitrogen and oxygen.

  • Combustion & Reduction:

    • Introduce the sample into the combustion reactor maintained at 1000°C - 1060°C via an autosampler[9],[2].

    • Inject a dosed volume of high-purity

      
       (99.9995%). The tin capsule triggers a flash combustion (~1800°C)[3],[2].
      
    • Sweep the resulting gases via Helium carrier gas into a reduction reactor containing elemental copper at 600°C to reduce

      
       to 
      
      
      
      and scrub excess
      
      
      [2],[5].
  • Separation & Detection:

    • Pass the gas mixture through a GC column to separate

      
      , 
      
      
      
      , and
      
      
      [9],[10].
    • Detect the eluates using a Thermal Conductivity Detector (TCD)[9],[10]. Compare peak areas against the BBOT calibration curve to calculate the final mass percentages.

Protocol B: HRMS (ESI-QTOF) Analysis
  • Sample Preparation: Dissolve 1.0 mg of 2-Methoxy-3-methyl-5-phenylpyridine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

  • Ionization: Inject the sample via direct infusion at 10 µL/min into the Electrospray Ionization (ESI) source operating in positive ion mode. The formic acid ensures efficient protonation of the pyridine ring.

  • Detection: Acquire data on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Ensure the instrument is calibrated with a standard tuning mix prior to the run to guarantee mass accuracy of < 2 ppm. Extract the ion chromatogram for

    
     200.1070.
    

References

  • Spectro-Lab. Elemental Analysis: CHNS/O Determination of Marine Samples. Available at: [Link]

  • AZoM. How Does a CHNSO Analyzer Work? Available at:[Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at:[Link]

  • Redokslab. Thermo Scientific FlashSmart Elemental Analyzer. Available at: [Link]

  • NC Technologies. ECS 4010 – CHNS-O Analyzer. Available at: [Link]

  • IIT Bombay. CHNSO Elemental Analyzer Facility. Available at: [Link]

  • AZoM. What is a CHNS Elemental Analyzer? Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-3-methyl-5-phenylpyridine proper disposal procedures

Executive Summary: Immediate Action Plan 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4) is a substituted heterocyclic building block commonly utilized in medicinal chemistry for structure-activity relationship (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4) is a substituted heterocyclic building block commonly utilized in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2] While not classified as a P-listed acute toxin (like unsubstituted pyridine), it possesses significant irritant properties and potential aquatic toxicity.

Critical Disposal Directives:

  • Do NOT dispose of down the drain.[3] This compound is toxic to aquatic life and can persist in water systems.

  • Do NOT mix with strong oxidizing agents or concentrated acids (specifically perchloric or nitric acid) due to the risk of exothermic reaction or formation of unstable salts.

  • Disposal Path: High-Temperature Incineration (HTI) via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Identification

To manage waste effectively, you must understand the "Why" behind the safety protocols. This compound is a pyridine derivative; the nitrogen atom in the ring renders it basic, while the phenyl and methoxy groups increase its lipophilicity.

Property Data
Chemical Name 2-Methoxy-3-methyl-5-phenylpyridine
CAS Number 1214323-48-4
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Physical State Solid (typically off-white powder) or Viscous Oil (depending on purity)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Acute Toxicity (Oral - H302)
Waste Classification Non-Halogenated Organic Waste (unless mixed with halogenated solvents)

Expert Insight: The pyridine ring is aromatic and stable. Standard chemical digestion methods used for simpler organics may fail to fully degrade the ring structure, necessitating high-temperature incineration to ensure complete mineralization of the nitrogen heterocycle.

Pre-Disposal Stabilization & Segregation

Effective waste management begins at the bench, not the loading dock. You must segregate this waste stream to prevent "cocktail" reactions in the waste drum.

The Compatibility Matrix
Incompatible Class Risk Mechanism Action
Strong Oxidizers (e.g., Peroxides, Permanganates)The electron-rich pyridine ring is susceptible to rapid oxidation, posing a fire hazard.[1][2]SEGREGATE STRICTLY
Strong Acids (e.g., Conc. H₂SO₄, HClO₄)Exothermic protonation of the pyridine nitrogen. Perchlorate salts of pyridines can be shock-sensitive.[1][2]SEGREGATE STRICTLY
Halogenated Solvents (e.g., DCM, Chloroform)While chemically compatible, mixing creates a "Halogenated Waste" stream, which is significantly more expensive to incinerate.Keep Separate for Cost Control

Operational Disposal Workflow

The following flowchart outlines the decision-making process for disposing of 2-Methoxy-3-methyl-5-phenylpyridine, ensuring compliance with RCRA (USA) and general EHS standards.

DisposalWorkflow Start Waste Generation: 2-Methoxy-3-methyl-5-phenylpyridine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidWaste Solution ContainerSolid Container: Wide-mouth HDPE Jar Double-bagged (4-mil poly) SolidWaste->ContainerSolid SolventCheck Contains Halogenated Solvents (DCM, etc.)? LiquidWaste->SolventCheck ContainerHalo Container: Safety Can / Glass Bottle Label: HALOGENATED ORGANIC SolventCheck->ContainerHalo Yes ContainerNonHalo Container: Safety Can / Glass Bottle Label: NON-HALOGENATED ORGANIC SolventCheck->ContainerNonHalo No Labeling Labeling Requirements: 1. Full Chemical Name 2. Hazard: 'Irritant/Toxic' 3. Date ContainerSolid->Labeling ContainerHalo->Labeling ContainerNonHalo->Labeling Storage Satellite Accumulation Area: Secondary Containment Away from Oxidizers Labeling->Storage FinalDisp Final Disposal: High-Temperature Incineration (HTI) Storage->FinalDisp

Caption: Decision tree for the segregation and packaging of 2-Methoxy-3-methyl-5-phenylpyridine waste streams.

Detailed Procedural Steps

Scenario A: Solid Waste (Pure Compound or Spill Debris)[1][2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk for solids.

  • Bagging: Place the solid waste inside a clear 4-mil polyethylene bag before placing it into the jar. This prevents dust generation when the waste contractor opens the drum.

  • Labeling: Mark the tag as "Hazardous Waste - Solid."

    • Constituents: "2-Methoxy-3-methyl-5-phenylpyridine (100%)" or "Contaminated Debris (Trace 2-Methoxy...)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Ethanol/Methanol/Ethyl Acetate: Use Non-Halogenated waste stream.

    • If dissolved in Dichloromethane (DCM)/Chloroform: Use Halogenated waste stream.

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 5–9 before adding to the solvent waste drum to prevent drum corrosion or gas evolution.

  • Pouring: Use a funnel with a grounding wire (if the solvent is flammable) to prevent static discharge.

Emergency Spill Procedures (Self-Validating Protocol)

If a spill occurs, follow this "Identify-Isolate-Inactivate" protocol.

  • Isolate: Evacuate the immediate area (10-foot radius). Post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersal, then scoop into a bag.

    • Liquid: Encircle with absorbent boom or vermiculite.

  • Clean: Wipe the surface with a soap/water solution.[4][5]

    • Validation: Use a UV lamp (365 nm) if available. Many conjugated pyridine systems fluoresce. If the area glows, clean again.

  • Disposal: All cleanup materials (towels, gloves, scoop) go into the Solid Hazardous Waste container described in Scenario A.

References

  • PubChem. (n.d.). Compound Summary: 2-Methoxy-3-methyl-5-phenylpyridine.[1][2] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1][2]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]1][2]

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine Derivatives (General Guidelines). ][2]">https://www.fishersci.com[1][2]

Sources

Handling

Standard Operating Procedure &amp; Safety Matrix: Handling 2-Methoxy-3-methyl-5-phenylpyridine

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of physical and chemical interactions. When working with specialized heterocyclic compounds like 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of physical and chemical interactions. When working with specialized heterocyclic compounds like 2-Methoxy-3-methyl-5-phenylpyridine (CAS: 1214323-48-4) [1], we must respect both the inherent reactivity of the pyridine core and the pharmacokinetic enhancements provided by its functional groups.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations are both scientifically rigorous and uncompromisingly safe.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand why the chemical is hazardous.

  • The Pyridine Core: Unsubstituted pyridine is a known hepatotoxin and central nervous system depressant[2]. It is highly penetrating and can cause severe mucosal irritation.

  • Lipophilic Enhancement: The addition of a phenyl ring at the 5-position and a methoxy group at the 2-position significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity means this compound can traverse the lipid bilayers of the stratum corneum (skin) much more rapidly than basic pyridine. Dermal exposure is therefore a critical route for systemic toxicity.

  • Physical State Hazards: As a functionalized aromatic compound (MW: 199.25 g/mol ), it is typically handled as a solid. The primary operational hazard is the aerosolization of fine particulates during weighing and transfer, which can lead to rapid inhalation exposure[3].

Table 1: Chemical Identity & Hazard Profile
PropertyValueCausality / Impact
Chemical Name 2-Methoxy-3-methyl-5-phenylpyridineHighly functionalized heterocyclic aromatic.
CAS Number 1214323-48-4Unique identifier for SDS cross-referencing[1].
Molecular Formula C13H13NOHigh carbon-to-heteroatom ratio increases lipophilicity.
Primary Hazard Dermal Toxicity / IrritationPhenyl substitution enhances rapid skin penetration.
Glove Breakthrough < 1 minute (Nitrile)Nitrile degrades rapidly; necessitates Butyl or PVA alternatives[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide a false sense of security when handling pyridine derivatives. The structural similarity between the nitrile group and the solvent allows pyridines to permeate the elastomer rapidly.

Table 2: Required PPE and Mechanistic Justification
Equipment TypeSpecificationJustification (Causality)
Hand Protection Butyl Rubber or PVA (Polyvinyl Alcohol)Nitrile gloves offer poor resistance to pyridines, with breakthrough times often under one minute[4]. Butyl rubber provides >4 hours of resistance.
Eye Protection ANSI Z87.1 Splash GogglesProtects ocular mucosa from aerosolized dust or accidental solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk if the compound is dissolved in highly flammable organic solvents (e.g., THF, Ether).
Respiratory Fume Hood (Primary)All procedures involving volatile or aerosolizable toxic substances must be conducted in a laboratory chemical hood[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Safe Weighing and Solubilization
  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward directional airflow.

  • PPE Donning & Inspection: Don butyl rubber gloves.

    • Validation: Inspect for micro-tears by trapping air in the glove and rolling the cuff. Causality: Micro-tears in butyl compromise the primary barrier against lipophilic dermal absorption.

  • Static Discharge Mitigation: Use an anti-static weighing boat and a grounded, non-sparking spatula.

    • Causality: Dry organic powders hold static charges, leading to sudden aerosolization when transferred. Grounding prevents inhalation risks.

  • In-Situ Solubilization: Add your target solvent (e.g., DMSO, DCM) directly to the weighing vessel inside the hood before transferring the solution to a volumetric flask.

    • Causality: Wetting the powder immediately eliminates the risk of airborne dust during subsequent transfers.

Spill Response & Disposal Plan

In the event of a spill, rapid containment is prioritized over immediate cleanup to prevent systemic exposure.

Protocol B: Spill Remediation
  • Immediate Isolation: If a spill occurs, immediately close the fume hood sash and step back.

    • Validation: Visually confirm the sash is fully lowered and the hood's exhaust monitor indicates active flow.

  • Sorbent Application: Don fresh butyl gloves. Apply an inert, amorphous silicate absorbent from the perimeter of the spill toward the center.

    • Causality: Working outside-in prevents the spread of the chemical. Amorphous silicates trap the lipophilic compound without inducing exothermic reactions.

  • Neutralization & Collection: Use a non-sparking scoop to transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container.

    • Causality: HDPE is highly resistant to pyridine degradation, ensuring the integrity of the waste container during transport. Dispose of as Halogen-Free Organic Waste .

Workflow Visualization

The following diagram maps the logical progression of handling this chemical, ensuring that safety checks are hardcoded into the operational process.

ChemicalWorkflow Start Start: Operational Workflow VentCheck Verify Fume Hood Face Velocity >100 fpm Start->VentCheck PPE Don PPE: Butyl Gloves, Splash Goggles, Lab Coat VentCheck->PPE Handling Weighing & Transfer (Minimize Aerosolization) PPE->Handling Spill Spill Detected? Handling->Spill SpillYes Evacuate Area & Apply Sorbent Spill->SpillYes Yes SpillNo Execute Experiment (Closed System) Spill->SpillNo No Waste Dispose as Halogen-Free Organic Waste SpillYes->Waste SpillNo->Waste

Operational workflow and spill response logic for handling 2-Methoxy-3-methyl-5-phenylpyridine.

References

  • University of Pennsylvania Environmental Health and Radiation Safety. "Nitrile Glove Chemical-Compatibility Reference." UPenn EHRS. URL:[Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention (CDC). URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.